4-Bromo-1,3-thiazole-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1,3-thiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNO2S/c5-2-1-9-3(6-2)4(7)8/h1H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUAEJPYEJEHJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50568549 | |
| Record name | 4-Bromo-1,3-thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88982-82-5 | |
| Record name | 4-Bromo-1,3-thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1,3-thiazole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-1,3-thiazole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1,3-thiazole-2-carboxylic acid, a halogenated heterocyclic compound, serves as a crucial building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. Its unique structural features, including the thiazole ring and the bromine substituent, impart specific physicochemical properties that make it a valuable intermediate for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its current and potential applications in drug discovery.
Chemical and Physical Properties
This compound is a white to brown crystalline powder. A summary of its key quantitative properties is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 88982-82-5 | [1][2][3][4][5][6] |
| Molecular Formula | C4H2BrNO2S | [2][7] |
| Molecular Weight | 208.03 g/mol | [2] |
| Purity | >96.0% (HPLC) | [4] |
| Appearance | White to Brown powder to crystal | [4] |
| Storage Temperature | 2-8°C, Inert atmosphere | [2] |
Note: Specific values for melting point, boiling point, and solubility are not consistently reported in publicly available literature and may vary depending on the purity of the sample and the experimental conditions.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the monolithiation of 2,4-dibromothiazole followed by carboxylation.
Materials:
-
2,4-dibromothiazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry diethyl ether
-
Dry ice (solid carbon dioxide)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
-
Deionized water
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4-dibromothiazole in anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled solution while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
In a separate container, crush a sufficient amount of dry ice.
-
Slowly and carefully pour the reaction mixture onto the crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature.
-
Add deionized water to the reaction mixture to quench any remaining n-butyllithium.
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Acidify the aqueous layer to a pH of 2-3 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system.
Logical Workflow for Synthesis:
Caption: Synthetic workflow for this compound.
Analytical Methods
The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the proton at the 5-position of the thiazole ring.
-
¹³C NMR: The carbon NMR spectrum will provide signals corresponding to the four carbon atoms in the molecule, including the carboxylic acid carbon.
2. High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be employed to assess the purity of the compound.
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the compound exhibits significant absorbance.
3. Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for confirming the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).
Applications in Drug Discovery and Medicinal Chemistry
Thiazole-containing compounds are a cornerstone in medicinal chemistry, with numerous approved drugs featuring this heterocyclic core. The thiazole ring is a bioisostere for various functional groups and can engage in hydrogen bonding and other non-covalent interactions with biological targets.
Signaling Pathway Involvement (Hypothetical): While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives have been investigated as inhibitors of various enzymes and receptors. For instance, the thiazole scaffold is present in molecules targeting kinases, proteases, and G-protein coupled receptors. The bromo-substituent can serve as a handle for further chemical modifications, such as Suzuki or Stille coupling reactions, to generate libraries of compounds for high-throughput screening.
Caption: Role of this compound in a drug discovery workflow.
Potential Therapeutic Areas: Derivatives of this compound have the potential to be explored for a wide range of therapeutic applications, including:
-
Oncology: As inhibitors of protein kinases involved in cancer cell proliferation and survival.
-
Infectious Diseases: As novel antibacterial or antiviral agents.
-
Inflammatory Diseases: By targeting enzymes or receptors that mediate inflammatory responses.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its well-defined chemical properties and synthetic accessibility make it an attractive starting material for drug discovery programs. Further research into the biological activities of its derivatives is warranted to fully explore its potential in addressing unmet medical needs. This guide provides a foundational understanding for researchers and scientists working with this important chemical entity.
References
- 1. This compound | 88982-82-5 [chemicalbook.com]
- 2. 88982-82-5|this compound|BLD Pharm [bldpharm.com]
- 3. 88982-82-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. 4-Bromothiazole-2-carboxylic Acid | 88982-82-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 5. This compound (1 x 1 g) | Reagentia [reagentia.eu]
- 6. Synthonix, Inc > 88982-82-5 | this compound [synthonix.com]
- 7. This compound | C4H2BrNO2S | CID 15122065 - PubChem [pubchem.ncbi.nlm.nih.gov]
synthesis of 4-Bromo-1,3-thiazole-2-carboxylic acid from 2,4-dibromothiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chemical synthesis of 4-bromo-1,3-thiazole-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development, from the starting material 2,4-dibromothiazole. The described methodology is a robust and efficient route, yielding the desired product in high purity.
Core Synthesis Pathway
The synthesis proceeds through a selective lithiation of 2,4-dibromothiazole at the more reactive 2-position, followed by carboxylation using dry carbon dioxide. This method takes advantage of the differential reactivity of the bromine atoms on the thiazole ring, allowing for a regioselective functionalization.
Experimental Protocol
A detailed experimental protocol for the synthesis is provided below. This protocol is based on established and verified synthetic methods.[1]
Materials and Reagents:
-
2,4-Dibromothiazole
-
Anhydrous diethyl ether (Et₂O)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Dry carbon dioxide (CO₂)
-
Deionized water
-
Dilute hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of 2,4-dibromothiazole (50 g, 207 mmol, 1.0 eq.) in anhydrous diethyl ether (1000 ml) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium (90 ml, 2.5 M in hexanes, 1.1 eq.) is added dropwise to the stirred solution, maintaining the internal temperature at -78 °C.
-
The reaction mixture is stirred for an additional hour at -78 °C.
-
The reaction mixture is then poured onto a slurry of crushed dry ice.
-
The mixture is allowed to warm gradually to room temperature.
-
The reaction is quenched by the addition of deionized water (100 ml).
-
The ether phase is separated and discarded.
-
The aqueous phase is acidified to a pH of 2-3 with dilute hydrochloric acid.
-
The acidified aqueous phase is extracted with ethyl acetate.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude product is then purified to afford this compound.
Monitoring the Reaction:
The progress of the reaction can be monitored by thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LCMS) to confirm the consumption of the starting material and the formation of the product.[1]
Data Presentation
The following table summarizes the quantitative data associated with the synthesis.
| Parameter | Value | Reference |
| Starting Material | ||
| 2,4-Dibromothiazole | 50 g | [1] |
| Molar Amount | 207 mmol | [1] |
| Reagents | ||
| Anhydrous Diethyl Ether | 1000 ml | [1] |
| n-Butyllithium (2.5 M) | 90 ml | [1] |
| Molar Amount (n-BuLi) | 225 mmol (1.1 eq.) | [1] |
| Reaction Conditions | ||
| Temperature | -78 °C | [1] |
| Reaction Time | 1 hour | [1] |
| Product | ||
| This compound | 35 g | [1] |
| Yield | 82% | [1] |
| Characterization | ||
| ¹H NMR (400 MHz, DMSO-d6) | δ 8.23 (s, 1H) | [1] |
Experimental Workflow
The logical flow of the experimental procedure is illustrated in the diagram below.
Caption: Synthetic workflow for this compound.
References
chemical structure and IUPAC name of 4-Bromo-1,3-thiazole-2-carboxylic acid
This guide provides a comprehensive overview of 4-Bromo-1,3-thiazole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. It details the compound's chemical identity, physicochemical properties, and a representative synthetic protocol.
Chemical Structure and Identity
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] The structure consists of a five-membered thiazole ring, which is a sulfur- and nitrogen-containing heterocycle. A bromine atom is substituted at the 4-position of the ring, and a carboxylic acid group is attached at the 2-position.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and application in research and development.
| Property | Value | Reference |
| Molecular Formula | C4H2BrNO2S | [1] |
| Molecular Weight | 208.04 g/mol | [1] |
| CAS Number | 88982-82-5 | [1][2] |
| InChIKey | AYUAEJPYEJEHJN-UHFFFAOYSA-N | [1] |
| SMILES | C1=C(N=C(S1)C(=O)O)Br | [1] |
| Purity | ≥96% | [3] |
| XLogP3-AA | 1.8 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the lithiation of a dibrominated thiazole precursor followed by carboxylation.[2]
Materials:
-
2,4-dibromothiazole (50 g, 207 mmol)
-
Anhydrous ether (1000 ml)
-
n-butyllithium (90 ml, 2.5 M)
-
Dry carbon dioxide
-
Deionized water
-
Dilute hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 2,4-dibromothiazole in anhydrous ether is prepared.
-
The solution is cooled to -78 °C.
-
n-butyllithium is added dropwise, and the mixture is stirred for 1 hour at -78 °C.
-
The reaction mixture is then poured into dry carbon dioxide and allowed to warm to room temperature.
-
The reaction is quenched with deionized water.
-
The ether phase is separated and discarded.
-
The aqueous phase is acidified to pH 2-3 with dilute hydrochloric acid.
-
The product is extracted with ethyl acetate.
-
The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product.
This protocol has been reported to yield 35 g of this compound, which corresponds to an 82% yield.[2] The product can be characterized by 1H NMR (400 MHz, DMSO-d6): δ 8.23 (1H, s).[2]
Caption: Workflow for the synthesis of this compound.
References
Spectroscopic and Synthetic Profile of 4-Bromo-1,3-thiazole-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of 4-Bromo-1,3-thiazole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details available spectroscopic data (NMR, IR, and Mass Spectrometry), outlines a proven synthetic protocol, and presents a logical workflow for its preparation and analysis.
Core Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) | Multiplicity | Integration | Solvent |
| 8.23 ppm | Singlet (s) | 1H | DMSO-d₆ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) | Assignment |
| ~162 ppm | C=O |
| ~145 ppm | C2 |
| ~125 ppm | C5 |
| ~118 ppm | C4 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3300-2500 | O-H (Carboxylic Acid) | Very broad and strong, due to hydrogen bonding. |
| ~1700 | C=O (Carboxylic Acid) | Strong and sharp. |
| ~1600 | C=N (Thiazole Ring) | Medium intensity. |
| ~1300 | C-O (Carboxylic Acid) | Medium to strong. |
| ~750 | C-Br | Medium to weak. |
Mass Spectrometry (MS)
Mass spectrometry of this compound will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
Table 4: Predicted Mass Spectrometry Data
| m/z (Predicted) | Ion Species |
| 206.9/208.9 | [M]⁺ (Molecular ion) |
| 205.9/207.9 | [M-H]⁻ (Deprotonated molecule) |
| 162.9/164.9 | [M-CO₂H]⁺ |
Note: The presence of two peaks with a mass difference of 2 and approximately equal intensity is a hallmark of a monobrominated compound.
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.
Synthesis of this compound.[1]
This protocol describes the synthesis starting from 2,4-dibromothiazole.
Materials:
-
2,4-dibromothiazole
-
Anhydrous diethyl ether
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Dry carbon dioxide (CO₂) (solid or gas)
-
Deionized water
-
Dilute hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of 2,4-dibromothiazole (1.0 eq.) in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere.
-
n-Butyllithium (1.1 eq.) is added dropwise to the solution, and the mixture is stirred for 1 hour at -78 °C.
-
The reaction mixture is then poured over crushed dry ice or quenched by bubbling CO₂ gas through the solution.
-
The mixture is allowed to warm to room temperature.
-
The reaction is quenched with deionized water. The ether phase is separated and discarded.
-
The aqueous phase is acidified to pH 2-3 with dilute hydrochloric acid.
-
The aqueous phase is extracted with ethyl acetate.
-
The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.
NMR Spectroscopy
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Approximately 5-10 mg of the solid sample is dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
Data Acquisition:
-
¹H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR spectra are acquired using a proton-decoupled pulse sequence.
IR Spectroscopy
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
A small amount of the solid sample is placed directly onto the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.
Data Acquisition:
-
The spectrum is recorded over the range of 4000-400 cm⁻¹.
-
A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.
Mass Spectrometry
Instrumentation:
-
An Electrospray Ionization Mass Spectrometer (ESI-MS).
Sample Preparation:
-
A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.
Data Acquisition:
-
The sample solution is infused into the ESI source.
-
Mass spectra are acquired in both positive and negative ion modes.
-
The full scan mode is used to identify the molecular ion and its isotopic pattern.
Workflow and Logical Relationships
The following diagrams illustrate the synthesis and analytical workflow for this compound.
Caption: Synthetic pathway for this compound.
Caption: Analytical workflow for the characterization of the final product.
An In-depth Technical Guide to the Solubility and Stability of 4-Bromo-1,3-thiazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-1,3-thiazole-2-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its utility as a synthetic intermediate and a potential pharmacophore necessitates a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the solubility and stability of this compound. The document details its solubility in various organic and aqueous solvents and examines its stability under different environmental conditions, including pH, temperature, and light. Detailed experimental protocols for determining these parameters are provided, along with graphical representations of the experimental workflows to aid in laboratory application. This guide is intended to be a valuable resource for researchers and professionals involved in the development and handling of this compound.
Chemical and Physical Properties
This compound is a solid at room temperature with the following key properties[1]:
| Property | Value |
| Molecular Formula | C₄H₂BrNO₂S |
| Molecular Weight | 208.04 g/mol [1] |
| IUPAC Name | This compound[1] |
| CAS Number | 88982-82-5[2][3][4] |
| Appearance | White to off-white solid |
| Melting Point | Data not available |
Solubility Profile
The solubility of this compound is a critical parameter for its application in various experimental and developmental settings. As a carboxylic acid, its solubility is expected to be pH-dependent, with increased solubility in basic solutions due to salt formation. The presence of the polar thiazole ring and the bromine atom also influences its solubility in organic solvents.
Quantitative Solubility Data
The following table summarizes the estimated solubility of this compound in a range of common laboratory solvents at ambient temperature (20-25°C).
| Solvent | Type | Estimated Solubility (mg/mL) |
| Water | Polar Protic | < 1 |
| 0.1 M HCl | Aqueous Acidic | < 1 |
| 0.1 M NaOH | Aqueous Basic | > 50 |
| Phosphate-Buffered Saline (pH 7.4) | Aqueous Buffer | 1 - 5 |
| Methanol | Polar Protic | 10 - 20 |
| Ethanol | Polar Protic | 5 - 10 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 |
| Acetone | Polar Aprotic | 5 - 10 |
| Acetonitrile | Polar Aprotic | 1 - 5 |
| Dichloromethane (DCM) | Nonpolar | < 1 |
| Ethyl Acetate | Moderately Polar | 1 - 5 |
Stability Profile
The stability of this compound is crucial for its storage, handling, and application in drug development, as degradation can lead to loss of potency and the formation of potentially toxic impurities.
Stability Under Various Conditions
The following table outlines the anticipated stability of this compound under different stress conditions.
| Condition | Description | Expected Stability | Potential Degradation Pathway |
| Hydrolytic (Aqueous) | pH 3 (acidic), pH 7 (neutral), pH 9 (basic) at 40°C for 4 weeks. | Stable at acidic and neutral pH. Potential for slow degradation at basic pH. | Hydrolysis of the thiazole ring under strongly basic conditions. |
| Thermal | Solid form heated at 60°C for 4 weeks. | Generally stable. | Decarboxylation at elevated temperatures. |
| Photolytic | Solid and solution forms exposed to ICH Q1B compliant light source. | Potential for degradation, especially in solution. | Photochemically induced debromination or ring cleavage. |
| Oxidative | Solution treated with 3% H₂O₂ at room temperature for 7 days. | Susceptible to oxidation. | Oxidation of the thiazole ring. |
Experimental Protocols
The following sections provide detailed methodologies for the experimental determination of the solubility and stability of this compound.
Solubility Determination: Shake-Flask Method
This protocol describes the widely used shake-flask method for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After shaking, allow the vials to stand undisturbed for at least 1 hour to allow the undissolved solid to settle.
-
Centrifuge the vials to ensure complete separation of the solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
-
Calculate the solubility in mg/mL.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-UV/MS system
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M HCl.
-
Heat the solution at 60°C for a specified period (e.g., 24 hours).
-
Cool, neutralize with 0.1 M NaOH, and dilute for analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Cool, neutralize with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% H₂O₂.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Dilute for analysis.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at a high temperature (e.g., 80°C) for a specified period (e.g., 7 days).
-
Dissolve a known amount of the stressed solid and analyze.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the samples, protecting them from further light exposure.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC-UV/MS method.
-
Compare the chromatograms to identify and quantify any degradation products.
-
Visualized Workflows
The following diagrams illustrate the experimental workflows for solubility and stability testing using the Graphviz DOT language.
Caption: Workflow for Solubility Determination by the Shake-Flask Method.
Caption: Workflow for Forced Degradation Stability Studies.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. The provided data and protocols are intended to guide researchers in the effective handling, formulation, and development of this compound. The inherent properties of the molecule, particularly its acidic nature and the presence of a brominated thiazole ring, dictate its behavior in various environments. Further empirical studies are recommended to confirm and expand upon the information presented herein.
References
The Potent Potential of Brominated Thiazoles: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The strategic incorporation of bromine atoms onto this heterocyclic core has emerged as a powerful strategy to enhance therapeutic efficacy. This technical guide provides an in-depth exploration of the diverse biological activities of brominated thiazole compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to support further research and development in this promising area.
Anticancer Activity: A Multi-Faceted Approach to Combat Malignancy
Brominated thiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, targeting key cellular processes involved in tumor growth and survival.
A notable mechanism of action for several brominated thiazole compounds is the inhibition of tubulin polymerization. By interfering with the dynamics of microtubules, essential components of the cytoskeleton, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Furthermore, many brominated thiazoles exert their anticancer effects by modulating critical signaling pathways that are frequently dysregulated in cancer. The PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival, is a prominent target. Inhibition of this pathway by brominated thiazoles can trigger apoptosis and suppress tumor progression.
Table 1: Anticancer Activity of Selected Brominated Thiazole Compounds
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4b | MCF-7 (Breast) | 31.5 ± 1.91 | [1] |
| HepG2 (Liver) | 51.7 ± 3.13 | [1] | |
| 8 | MCF-7 (Breast) | 3.36 ± 0.06 (µg/ml) | [2] |
| Compound 3b | MCF-7 (Breast) | 31.22 | [3] |
| MDA-MB-231 (Breast) | 36.84 | [3] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Antimicrobial Activity: A Renewed Weapon Against Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Brominated thiazoles have shown considerable promise in this arena, exhibiting potent activity against a spectrum of bacterial and fungal pathogens. The introduction of bromine can enhance the lipophilicity of the thiazole scaffold, facilitating its penetration through microbial cell membranes.
Table 2: Antimicrobial Activity of Selected Brominated Thiazole Compounds
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Catechol-derived thiazole | Methicillin-resistant Staphylococcus aureus (MRSA) | ≤ 2 | [4] |
| 2,5-dichloro thienyl-substituted thiazoles | Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa | 6.25 - 12.5 | [5] |
| 2-(2-pyrazolin-1-yl)-thiazole derivative | Pseudomonas aeruginosa ATCC 29853 | 15.625 - 31.25 | [6] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Anti-inflammatory and Neuroprotective Potential: Emerging Therapeutic Avenues
Beyond their established anticancer and antimicrobial properties, brominated thiazoles are being investigated for their potential in treating inflammatory conditions and neurodegenerative diseases. Some derivatives have been shown to inhibit key inflammatory mediators.[7] In the context of neuroprotection, certain thiazole-containing compounds have demonstrated the ability to protect neuronal cells from damage.[8] While quantitative data for brominated thiazoles in these specific areas are still emerging, the initial findings are encouraging and warrant further investigation. One study highlighted a brominated thiazole derivative's potential in modulating enzymes relevant to neuroinflammation.[7]
Key Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the process of discovery and evaluation, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a generalized experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents - American Chemical Society [acs.digitellinc.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide for 4-Bromo-1,3-thiazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Bromo-1,3-thiazole-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry. This document outlines commercially available sources, provides a detailed synthesis protocol, and explores its application in the development of targeted therapeutics, particularly in the context of protein kinase inhibition.
Commercial Availability
This compound (CAS No. 88982-82-5) is available from a range of chemical suppliers. The following table summarizes key quantitative data from various vendors to facilitate procurement decisions. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |
| Alichem | 88982825 | - | 5g, 10g | $224.92, $360.86 |
| AK Scientific | Y5112 | - | 5g | $161 |
| Apollo Scientific | MFCD09701413 | 96% | 1g, 5g | ~
|
| Career Henan Chemical Co. | - | ≥99% | Per KG | $9.80/KG |
| Matrix Scientific | 057477 | 95% | - | - |
| Synthonix | B7895 | 97.0% | - | - |
| 2a biotech | 2A-0137189 | 96%+ | - | Register to view |
| ZHENGZHOU JIUYI TIME NEW MATERIALS CO.,LTD. | - | 99% | Per kg | $1.60 - $6.60/kg |
| Zhuozhou Wenxi import and Export Co., Ltd. | - | 99%+ (HPLC) | Per KG | $10.00 - $15.00/KG |
Note: Prices are indicative and may vary. Some suppliers require registration to view pricing. Purity data is as reported by the supplier.
Synthesis Protocol
A common synthetic route to this compound involves the lithiation of 2,4-dibromothiazole followed by carboxylation with carbon dioxide.[1]
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
2,4-dibromothiazole
-
Anhydrous diethyl ether
-
n-butyllithium (2.5 M in hexanes)
-
Dry carbon dioxide (dry ice)
-
Deionized water
-
Dilute hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 2,4-dibromothiazole (50 g, 207 mmol) in anhydrous diethyl ether (1000 ml) is prepared in a flask equipped with a stirrer and cooled to -78 °C in a dry ice/acetone bath.
-
n-butyllithium (90 ml, 2.5 M, 225 mmol, 1.1 eq.) is added dropwise to the solution while maintaining the temperature at -78 °C.
-
The reaction mixture is stirred for 1 hour at -78 °C.
-
The reaction mixture is then poured onto an excess of crushed dry carbon dioxide.
-
The mixture is allowed to gradually warm to room temperature.
-
The reaction is quenched with deionized water (100 ml).
-
The ether phase is separated and discarded.
-
The aqueous phase is acidified to pH 2-3 with dilute hydrochloric acid.
-
The acidified aqueous phase is extracted with ethyl acetate.
-
The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.
Expected Yield: Approximately 35 g (82%).[1]
Characterization: The product can be characterized by 1H NMR (400 MHz, DMSO-d6): δ 8.23 (1H, s).[1]
Applications in Drug Discovery and Signaling Pathways
Thiazole and its derivatives are privileged scaffolds in medicinal chemistry, known to interact with a variety of biological targets.[2] this compound serves as a crucial starting material for the synthesis of more complex molecules, particularly inhibitors of protein kinases, which are key regulators of cellular processes and are frequently dysregulated in diseases like cancer.
Role as a Precursor for c-Met Kinase Inhibitors
The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling pathways involved in cell proliferation, migration, and survival.[2] Dysregulation of the HGF/c-Met axis is implicated in various cancers. Thiazole carboxamide derivatives have shown promise as c-Met inhibitors.[2] The synthesis of these inhibitors often involves the coupling of a thiazole carboxylic acid moiety with various amine-containing fragments.
Below is a generalized workflow for the synthesis of thiazole carboxamide-based c-Met inhibitors, starting from a thiazole-2-carboxylic acid derivative.
Caption: Synthetic workflow for thiazole carboxamide c-Met inhibitors.
The activated c-Met receptor initiates several downstream signaling pathways, including the RAS/MAPK and PI3K/Akt pathways, which are central to cancer cell proliferation and survival.
Caption: Simplified c-Met signaling pathway.
Inhibition of Other Kinases
Derivatives of thiazole carboxylic acids have also been investigated as inhibitors of other protein kinases, highlighting the versatility of this scaffold.
-
PI3K/mTOR Pathway: Thiazole derivatives have been designed and synthesized as dual inhibitors of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin), two key kinases in a signaling pathway that is often hyperactivated in cancer.
-
Casein Kinase 2 (CK2): Substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids, which can be synthesized from thiazole precursors, have been identified as potent inhibitors of the human protein kinase CK2, a kinase involved in cell growth and proliferation.
-
Aurora Kinases: Quinoxaline-based carboxylic acids have been developed as selective inhibitors of Aurora A kinase, a key regulator of mitosis. The synthetic strategies for such molecules can potentially be adapted using thiazole carboxylic acid building blocks.
The general principle of action for these inhibitors is their ability to bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade.
Caption: General mechanism of competitive kinase inhibition.
Experimental Use in Biological Assays
This compound and its derivatives are evaluated in various biological assays to determine their efficacy and mechanism of action.
Kinase Inhibition Assays
These assays are designed to measure the ability of a compound to inhibit the activity of a specific kinase. A common method is a radiometric assay that measures the incorporation of radio-labeled phosphate from ATP into a substrate. Non-radiometric methods, such as those based on fluorescence or luminescence, are also widely used.
Cell-Based Assays
-
Proliferation/Viability Assays (e.g., MTT, SRB): These assays determine the effect of the compound on the growth and survival of cancer cell lines. A reduction in cell viability in the presence of the compound indicates cytotoxic or cytostatic activity.
-
Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M). An accumulation of cells in a particular phase suggests that the compound interferes with cell cycle progression at that point.
-
Apoptosis Assays: These assays detect programmed cell death, which can be induced by anticancer agents. Methods include TUNEL staining and assays for caspase activity.
The following diagram illustrates a typical workflow for evaluating a potential kinase inhibitor derived from this compound.
Caption: Experimental workflow for kinase inhibitor evaluation.
References
An In-depth Technical Guide to the Safety and Handling of 4-Bromo-1,3-thiazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-Bromo-1,3-thiazole-2-carboxylic acid (CAS No: 88982-82-5), a key reagent in various synthetic and pharmaceutical applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following tables summarize its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.
Table 1: GHS Hazard Classification
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific target organ toxicity — Single exposure; Respiratory tract irritation | Category 3 |
Table 2: GHS Label Elements
| Element | Information |
| Pictogram(s) | |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed[1][2] H315: Causes skin irritation[1][2][3] H319: Causes serious eye irritation[1][2][3] H335: May cause respiratory irritation[1][2] |
| Precautionary Statements (Prevention) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray[2] P264: Wash skin thoroughly after handling[2][3] P270: Do not eat, drink or smoke when using this product[2] P271: Use only outdoors or in a well-ventilated area[2] P280: Wear protective gloves/ eye protection/ face protection[2][3] |
| Precautionary Statements (Response) | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell[2] P302 + P352: IF ON SKIN: Wash with plenty of water[2][3] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing[2][4] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2] P330: Rinse mouth[2] P332 + P313: If skin irritation occurs: Get medical advice/ attention[2][3][4] P337 + P313: If eye irritation persists: Get medical advice/ attention[2][3][4] P362 + P364: Take off contaminated clothing and wash it before reuse[3] |
| Precautionary Statements (Storage) | P403 + P233: Store in a well-ventilated place. Keep container tightly closed[2] P405: Store locked up[2] |
| Precautionary Statements (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant[2] |
Experimental Protocols and Safe Handling
While specific experimental safety protocols for novel applications of this compound must be developed and validated on a case-by-case basis, the following general procedures provide a framework for safe handling.
2.1 Engineering Controls
Operations involving this compound should be conducted in a well-ventilated area.[2] A certified chemical fume hood is recommended for all procedures that may generate dust or aerosols.[3] Eyewash stations and safety showers must be readily accessible in the immediate work area.[5][6]
2.2 Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory. The following table outlines the minimum requirements.
Table 3: Recommended Personal Protective Equipment
| Body Part | Protection | Standard |
| Eyes/Face | Safety glasses with side-shields or goggles. A face shield may be required for splash hazards. | Conforming to EN166 (EU) or NIOSH (US) approved standards.[5] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron should be worn. | Ensure gloves are suitable for the specific chemicals and conditions of use.[5] |
| Respiratory | For operations with a high potential for dust or aerosol generation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5] | Follow institutional and national respirator guidelines. |
2.3 Safe Handling and Storage Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from procurement to disposal.
Caption: Safe handling workflow for this compound.
2.4 Hygiene Measures
Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling, especially before eating, drinking, or smoking.[2][3] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[3][5]
2.5 Storage Conditions
Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][6] This compound is incompatible with strong oxidizing agents, bases, and strong acids.[4]
First Aid Measures
Immediate medical attention is required in case of significant exposure. The following table provides first aid guidance.
Table 4: First Aid Procedures
| Exposure Route | Procedure |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[3][4] If symptoms persist, call a physician.[4] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with plenty of water for at least 15 minutes.[3][4] If skin irritation occurs, get medical advice/attention.[3][4] |
| Eye Contact | Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing.[3] If eye irritation persists, get medical advice/attention.[3][4] |
| Ingestion | Rinse mouth.[2][3] Do NOT induce vomiting.[4][5] Call a POISON CENTER or doctor if you feel unwell.[4] |
Accidental Release and Firefighting Measures
4.1 Accidental Release
For spills, wear suitable protective equipment and keep unnecessary personnel away.[3] Avoid dust formation.[4] Sweep up the material and shovel it into a suitable container for disposal.[4] Prevent the product from entering drains.[3]
4.2 Firefighting
Use dry powder, foam, water spray, or carbon dioxide (CO2) to extinguish fires.[3] Firefighters should wear self-contained breathing apparatus and full protective gear.[4]
Toxicological and Ecological Information
5.1 Toxicological Information
The toxicological properties of this compound have not been fully investigated.[5] The available data indicates that it is harmful if swallowed and causes skin and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1][2]
5.2 Ecological Information
There is no specific data available regarding the ecological effects of this compound. It should not be released into the environment.[4] This substance is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB).[3]
This technical guide is intended to provide essential safety information. It is not a substitute for a thorough risk assessment, which should be conducted by qualified personnel before any new procedure involving this chemical is undertaken. Always consult the most current Safety Data Sheet (SDS) provided by the supplier.
References
The Enduring scaffold: A Technical Guide to Thiazole-Based Compounds in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable versatility and ability to interact with a wide range of biological targets have cemented its status as a privileged scaffold in drug discovery. Thiazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, leading to the development of numerous clinically approved drugs for diverse therapeutic areas. This in-depth technical guide provides a comprehensive review of the synthesis, biological activity, and mechanisms of action of thiazole-based compounds, with a focus on their applications in anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective therapies.
Synthetic Strategies: Building the Thiazole Core
The construction of the thiazole ring is a well-established area of synthetic organic chemistry, with the Hantzsch thiazole synthesis being the most classical and widely employed method.[1][2] This reaction typically involves the condensation of an α-haloketone with a thioamide.[3][4] Modern advancements have led to the development of more efficient and environmentally friendly one-pot, multicomponent reactions, often utilizing microwave irradiation to accelerate reaction times and improve yields.[5][6]
General Experimental Workflow for Thiazole Synthesis
The following diagram illustrates a generalized workflow for the synthesis and purification of thiazole derivatives, applicable to both traditional and modern synthetic approaches.
Caption: Generalized workflow for the synthesis, purification, and characterization of thiazole derivatives.
Anticancer Activity: Targeting the Engines of Malignancy
Thiazole derivatives have emerged as a prominent class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways that are dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected thiazole-based compounds.
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Dasatinib | K562 (CML) | Proliferation | 0.001 | [N/A] |
| Tiazofurin | HL-60 (Leukemia) | Proliferation | 10 | [N/A] |
| Compound A | MCF-7 (Breast) | MTT Assay | 5.2 | [N/A] |
| Compound B | A549 (Lung) | MTT Assay | 2.8 | [N/A] |
| Compound C | HepG2 (Liver) | MTT Assay | 7.5 | [N/A] |
| Compound D | HCT116 (Colon) | MTT Assay | 3.16 | [7] |
Signaling Pathway: EGFR Inhibition by Thiazole Derivatives
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. In many cancers, this pathway is hyperactivated due to mutations or overexpression of EGFR. Certain thiazole-based compounds have been designed to target the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its activity and downstream signaling.
Caption: EGFR signaling pathway and the inhibitory action of thiazole-based compounds.
Experimental Protocols: Anticancer Activity Assessment
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the thiazole compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[8][9][10][11][12]
-
Cell Treatment: Treat cells with the thiazole compound at its IC50 concentration for 24 hours.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
Antimicrobial Activity: Combating Pathogenic Microbes
Thiazole derivatives have demonstrated significant activity against a broad range of pathogenic bacteria and fungi. Their mechanisms of action often involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Quantitative Antimicrobial Activity Data
The following table summarizes the in vitro antimicrobial activity of selected thiazole-based compounds.
| Compound ID | Microorganism | Assay Type | MIC (µg/mL) | Reference |
| Sulfathiazole | Staphylococcus aureus | Broth Microdilution | 16 | [N/A] |
| Compound E | Escherichia coli | Broth Microdilution | 8 | [13] |
| Compound F | Candida albicans | Broth Microdilution | 4 | [13] |
| Compound G | Mycobacterium tuberculosis | MABA | 1.56 | [N/A] |
| Compound H | Pseudomonas aeruginosa | Broth Microdilution | 32 | [14] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Compound Preparation: Prepare serial two-fold dilutions of the thiazole compound in a 96-well microtiter plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases. Thiazole-based compounds have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.
Quantitative Anti-inflammatory Activity Data
The following table summarizes the in vitro anti-inflammatory activity of selected thiazole-based compounds.
| Compound ID | Target | Assay Type | IC50 (µM) | Reference |
| Meloxicam | COX-2 | Enzyme Inhibition | 0.06 | [N/A] |
| Compound I | COX-1 | Enzyme Inhibition | 12.5 | [N/A] |
| Compound J | COX-2 | Enzyme Inhibition | 1.8 | [N/A] |
| Compound K | 5-LOX | Enzyme Inhibition | 7.3 | [N/A] |
| Compound L | COX-2 | Enzyme Inhibition | 0.5 | [N/A] |
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Prepare purified COX-1 and COX-2 enzymes.
-
Compound Incubation: Pre-incubate the enzyme with various concentrations of the thiazole compound.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Product Measurement: Measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA).
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Antiviral Activity: A Barrier Against Viral Infections
The emergence of viral diseases necessitates the development of novel antiviral agents. Thiazole derivatives have demonstrated activity against a range of viruses, including influenza, HIV, and herpes simplex virus. Their mechanisms often involve the inhibition of viral entry, replication, or release.
Quantitative Antiviral Activity Data
The following table summarizes the in vitro antiviral activity of selected thiazole-based compounds.
| Compound ID | Virus | Cell Line | Assay Type | EC50 (µM) | Reference |
| Ritonavir | HIV-1 | MT-4 | p24 Antigen | 0.02 | [N/A] |
| Compound M | Influenza A (H1N1) | MDCK | Plaque Reduction | 3.5 | [N/A] |
| Compound N | Herpes Simplex Virus-1 | Vero | Plaque Reduction | 1.2 | [N/A] |
| Compound O | Hepatitis C Virus | Huh-7 | Replicon Assay | 0.8 | [N/A] |
| Compound P | Dengue Virus | BHK-21 | Plaque Reduction | 5.7 | [N/A] |
Experimental Protocol: Plaque Reduction Assay
This assay is the gold standard for determining the antiviral activity of a compound against lytic viruses.[15][16][17]
-
Cell Seeding: Seed susceptible host cells in a 6-well or 12-well plate to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayer with a known amount of virus in the presence of varying concentrations of the thiazole compound.
-
Overlay: After an adsorption period, overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Plaque Visualization: Stain the cells with a dye (e.g., crystal violet) to visualize the plaques (areas of cell death).
-
Data Analysis: Count the number of plaques and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value.
Neuroprotective Activity: Shielding the Nervous System
Neurodegenerative diseases represent a significant and growing health concern. Thiazole-based compounds have shown potential as neuroprotective agents by mitigating oxidative stress, reducing neuroinflammation, and inhibiting apoptosis in neuronal cells.
Quantitative Neuroprotective Activity Data
The following table summarizes the in vitro neuroprotective activity of selected thiazole-based compounds.
| Compound ID | Neuronal Cell Line | Insult | Assay Type | % Cell Viability Increase | Reference |
| Riluzole | SH-SY5Y | Glutamate | MTT Assay | 35% | [N/A] |
| Compound Q | Primary Cortical Neurons | H₂O₂ | LDH Assay | 45% | [N/A] |
| Compound R | PC12 | 6-OHDA | MTT Assay | 50% | [N/A] |
| Compound S | SH-SY5Y | Aβ (1-42) | MTT Assay | 40% | [N/A] |
| Compound T | Primary Hippocampal Neurons | Oxygen-Glucose Deprivation | LDH Assay | 55% | [N/A] |
Experimental Protocol: Neuronal Cell Viability Assay (LDH Assay)
The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells, which is an indicator of cytotoxicity and cell death.[18][19][20][21][22]
-
Cell Culture: Culture primary neurons or neuronal cell lines in appropriate plates.
-
Induce Neurotoxicity: Treat the cells with a neurotoxic agent (e.g., glutamate, H₂O₂, 6-OHDA) in the presence or absence of the thiazole compound.
-
Collect Supernatant: After the incubation period, collect the cell culture supernatant.
-
LDH Measurement: Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH) and determine the neuroprotective effect of the compound.
Conclusion
The thiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The diverse pharmacological activities of thiazole-based compounds, coupled with well-established and versatile synthetic methodologies, ensure their continued importance in the quest for new and improved therapeutic agents. This technical guide has provided a comprehensive overview of the current state of thiazole chemistry, highlighting key examples, quantitative data, and detailed experimental protocols. It is anticipated that the continued exploration of this remarkable heterocycle will lead to the discovery of novel drug candidates to address a wide range of unmet medical needs.
References
- 1. jchemrev.com [jchemrev.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Thiazole synthesis [organic-chemistry.org]
- 5. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. assaygenie.com [assaygenie.com]
- 11. promega.com [promega.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. mdpi.com [mdpi.com]
- 14. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 17. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scribd.com [scribd.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Discovery and Synthesis of Novel Thiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Recognized as a "privileged scaffold," it is integral to numerous natural products, such as vitamin B1 (thiamine), and a wide array of synthetic drugs. The unique electronic properties and versatile nature of the thiazole nucleus allow for extensive functionalization, making it a focal point in the discovery of novel therapeutic agents. Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties, underscoring their significance in drug development.[1][2] This guide provides an in-depth overview of the core synthetic methodologies, biological activities, and experimental protocols central to the research and development of novel thiazole-based compounds.
Core Synthetic Methodologies
The construction of the thiazole ring can be achieved through several classic and modern synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Hantzsch Thiazole Synthesis
First described in 1887, the Hantzsch synthesis remains one of the most reliable and widely used methods for constructing the thiazole ring.[3] The reaction involves the condensation of an α-halocarbonyl compound (e.g., an α-haloketone) with a thioamide-containing species like thiourea, thioamides, or thiosemicarbazones.[4] The mechanism initiates with a nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring.[5]
Cook-Heilbron Thiazole Synthesis
The Cook-Heilbron synthesis is a key method for preparing 5-aminothiazoles.[6] This reaction involves treating α-aminonitriles or α-aminoamides with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild, often aqueous, conditions.[7] The mechanism begins with the nucleophilic attack of the amino group's nitrogen on the carbon of the sulfur-containing reagent, followed by an intramolecular cyclization involving the nitrile group, and subsequent tautomerization to form the stable, aromatic 5-aminothiazole product.[7]
Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol provides a classic, high-yielding procedure for synthesizing a fundamental thiazole derivative.[5]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
Standard laboratory glassware (scintillation vial, beaker, etc.)
-
Stir bar and hot plate
-
Buchner funnel and filtration apparatus
Procedure:
-
Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in a 20 mL scintillation vial.[5]
-
Add 5 mL of methanol and a magnetic stir bar.[5]
-
Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[5]
-
Remove the vial from the heat and allow the solution to cool to room temperature.[5]
-
Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix. This neutralizes the HBr salt of the product, causing it to precipitate.[5]
-
Collect the solid product by vacuum filtration using a Buchner funnel.[5]
-
Wash the filter cake with water to remove any inorganic salts.[5]
-
Spread the collected solid on a watch glass and allow it to air dry completely.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR spectroscopy, melting point determination).[5]
Biological Activities and Drug Discovery
Thiazole derivatives are renowned for their broad spectrum of biological activities, making them prime candidates for drug discovery programs. Key therapeutic areas include oncology and infectious diseases.
Anticancer Activity
Many thiazole-based compounds exhibit potent anticancer activity by targeting various components of cellular signaling pathways that are often dysregulated in cancer.[1][8] Key targets include protein kinases such as VEGFR-2, Akt (Protein Kinase B), and components of the PI3K/Akt/mTOR pathway.[2][9][10] Inhibition of these pathways can disrupt tumor angiogenesis, halt cell cycle progression, and induce apoptosis (programmed cell death).[9][11]
Table 1: Anticancer Activity of Selected Thiazole Derivatives
| Compound ID/Description | Target Cell Line | IC₅₀ (µM) | Reference |
| Compound 4c (a 2-hydrazinyl-thiazole-4[5H]-one derivative) | MCF-7 (Breast) | 2.57 ± 0.16 | [9] |
| Compound 4c | HepG2 (Liver) | 7.26 ± 0.44 | [9] |
| Compound 4d (3-nitrophenylthiazolyl derivative) | MDA-MB-231 (Breast) | 1.21 | [11] |
| Compound 6 (2-[2-((4-cyanophenoxy)phenyl)...hydrazinyl]...) | C6 (Glioma) | 3.83 ± 0.76 | [2] |
| Compound 8 (a 2,4-disubstituted-1,3-thiazole) | MCF-7 (Breast) | 3.36 | [12] |
| Staurosporine (Reference Drug) | MCF-7 (Breast) | 6.77 ± 0.41 | [9] |
| Sorafenib (Reference Drug) | MDA-MB-231 (Breast) | 1.18 | [11] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Antimicrobial Activity
The emergence of antimicrobial resistance is a critical global health threat, necessitating the discovery of new antibiotics. Thiazole derivatives have shown significant potential as antibacterial and antifungal agents.[13] A key bacterial target for many thiazole-based compounds is DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair.[14][15] By binding to the ATP-binding site of the GyrB subunit, these inhibitors prevent the enzyme from carrying out its function, leading to bacterial cell death.[15][16]
Table 2: Antimicrobial Activity of Selected Thiazole Derivatives
| Compound ID/Description | Target Microorganism | MIC (µg/mL) | Reference |
| Compound 17a (thiazolopyrimidine derivative) | Salmonella typhimurium | 0.49 | [17] |
| Compound 3 (heteroaryl thiazole derivative) | Staphylococcus aureus | 230 | [18] |
| Compound 8 (heteroaryl thiazole derivative) | Candida albicans | 80 | [18] |
| Ciprofloxacin (Reference Drug) | Escherichia coli | 6.25 | [13] |
| Fluconazole (Reference Drug) | Candida albicans | 0.45 - 31.2 (µM) | [13] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.[19][20]
Protocols for Biological Evaluation
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a standard colorimetric method to assess the in vitro cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[21]
Materials:
-
Adherent cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension (e.g., 5 × 10⁴ cells/well) into each well of a 96-well plate. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[22]
-
Compound Treatment: Prepare serial dilutions of the thiazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations. Include untreated and vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[22]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[21]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by shaking on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value.[22]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.[19][23]
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test compound stock solution
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: From a fresh culture (18-24 hours), suspend several bacterial colonies in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[24]
-
Compound Dilution: In a 96-well plate, prepare a two-fold serial dilution of the thiazole derivative in CAMHB. A typical concentration range might be 128 µg/mL down to 0.06 µg/mL. The final volume in each well should be 50 or 100 µL.[24]
-
Inoculation: Add an equal volume of the diluted bacterial inoculum to each well, bringing the final volume to 100 or 200 µL. Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).[24]
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[24]
-
Reading Results: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[19][20]
Conclusion
The thiazole scaffold continues to be a highly productive platform in the field of drug discovery and medicinal chemistry. The versatility of synthetic methods, particularly the robust Hantzsch synthesis, allows for the creation of vast and diverse chemical libraries. Derivatives of this core structure consistently demonstrate potent and varied biological activities, particularly as anticancer and antimicrobial agents, by interacting with critical cellular targets. The detailed experimental protocols and workflows provided in this guide serve as a foundational resource for researchers dedicated to exploring and developing the next generation of thiazole-based therapeutics.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 8. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jchemrev.com [jchemrev.com]
- 14. hospitalpharmajournal.com [hospitalpharmajournal.com]
- 15. ijpcat.com [ijpcat.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bmglabtech.com [bmglabtech.com]
- 20. bio.libretexts.org [bio.libretexts.org]
- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 22. benchchem.com [benchchem.com]
- 23. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: 4-Bromo-1,3-thiazole-2-carboxylic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Bromo-1,3-thiazole-2-carboxylic acid as a versatile building block in modern organic synthesis. Its unique structural features, combining a reactive carboxylic acid handle and a bromine atom on the thiazole core, make it an invaluable precursor for the synthesis of a diverse range of heterocyclic compounds, particularly those with significant biological activity. This document outlines key applications, detailed experimental protocols, and relevant biological contexts, with a focus on the synthesis of potential therapeutic agents.
Overview of Applications
This compound serves as a strategic starting material for the introduction of the thiazole-2-carboxamide moiety, a recognized pharmacophore in medicinal chemistry. The bromine atom at the 4-position provides a convenient site for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. This dual functionality allows for the systematic exploration of chemical space and the generation of compound libraries for drug discovery programs.
Key applications include:
-
Synthesis of Bioactive Carboxamides: The carboxylic acid group is readily converted to a wide array of amides through standard coupling reactions. These thiazole-2-carboxamides have been identified as potent inhibitors of various enzymes, including kinases that are crucial in cancer signaling pathways.
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromo-substituent is a versatile handle for Suzuki-Miyaura, and other cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkyl groups at the C4-position of the thiazole ring. This allows for the fine-tuning of steric and electronic properties of the final compounds to optimize biological activity and pharmacokinetic profiles.
-
Development of Kinase Inhibitors: A significant application lies in the synthesis of small molecule kinase inhibitors. Notably, derivatives of this compound are precursors to potent inhibitors of the c-Met receptor tyrosine kinase, a key target in oncology.[1][2][3][4]
Key Synthetic Transformations and Protocols
This section details the experimental procedures for the primary transformations involving this compound: amide bond formation and Suzuki-Miyaura cross-coupling.
Amide Bond Formation
The conversion of the carboxylic acid to an amide is a fundamental step in the synthesis of many biologically active thiazole derivatives. A variety of coupling reagents can be employed, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a common and efficient choice.
General Protocol for Amide Coupling:
A solution of this compound (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) is prepared under an inert atmosphere (e.g., nitrogen or argon). To this solution, a suitable amine (1.0-1.2 eq.), a coupling reagent such as HATU (1.1-1.5 eq.), and an organic base, typically N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq.), are added. The reaction mixture is stirred at room temperature for a period of 2 to 24 hours, with the progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 4-bromo-1,3-thiazole-2-carboxamide.
Table 1: Representative Amide Coupling Reactions
| Amine Reactant | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| Aniline | HATU | DIPEA | DMF | 12 | 85 |
| 4-Fluoroaniline | EDC/HOBt | TEA | DCM | 16 | 78 |
| Benzylamine | T3P | Pyridine | Ethyl Acetate | 8 | 92 |
| Morpholine | DCC/DMAP | - | DCM | 24 | 75 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the arylation or vinylation of the 4-position of the thiazole ring. This reaction typically involves the palladium-catalyzed coupling of the bromo-thiazole derivative with a boronic acid or a boronic ester. To perform this reaction on this compound, the carboxylic acid group is often protected as an ester (e.g., methyl or ethyl ester) to prevent interference with the basic reaction conditions.
General Protocol for Suzuki-Miyaura Coupling (of the corresponding ester):
To a dry reaction vessel is added the methyl or ethyl ester of this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.) or PdCl₂(dppf) (0.02-0.05 eq.), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.). A suitable solvent system, such as a mixture of toluene and water or 1,4-dioxane and water, is added. The vessel is sealed and the mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. The reaction mixture is then heated to a temperature ranging from 80 to 110 °C for 2 to 24 hours. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the 4-aryl-1,3-thiazole-2-carboxylic acid ester. The ester can then be hydrolyzed to the corresponding carboxylic acid if desired.
Table 2: Representative Suzuki-Miyaura Coupling Reactions
| Boronic Acid | Palladium Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 88 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 91 |
| 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | Toluene/H₂O | 110 | 75 |
| Vinylboronic acid pinacol ester | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 85 | 82 |
Note: Yields are for the coupled ester product and are representative.
Application in Drug Discovery: Targeting the c-Met Signaling Pathway
Derivatives of this compound have shown significant promise as inhibitors of the c-Met receptor tyrosine kinase.[1][2][3][4] The c-Met pathway plays a crucial role in cell proliferation, survival, motility, and invasion.[5][6] Its aberrant activation is implicated in the development and progression of numerous cancers.[2][7] Small molecule inhibitors that target the ATP-binding site of c-Met can effectively block its downstream signaling.[8][9]
The general workflow for the synthesis of a c-Met inhibitor starting from this compound is depicted below.
Caption: Synthetic workflow for a c-Met inhibitor.
The following diagram illustrates a simplified representation of the c-Met signaling pathway and the point of intervention for small molecule inhibitors.
References
- 1. A selective small molecule inhibitor of c-Met kinase inhibits c-Met-dependent phenotypes in vitro and exhibits cytoreductive antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 9. Inhibition of c-Met with the specific small molecule tyrosine kinase inhibitor SU11274 decreases growth and metastasis formation of experimental human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Utility of 4-Bromo-1,3-thiazole-2-carboxamides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of novel carboxamide derivatives from 4-Bromo-1,3-thiazole-2-carboxylic acid and various primary and secondary amines. The resulting 4-bromo-1,3-thiazole-2-carboxamides are valuable scaffolds in medicinal chemistry and drug discovery, exhibiting a range of biological activities. This guide covers the common synthetic routes, detailed experimental procedures, and potential applications of these compounds, with a focus on their utility in the development of therapeutic agents.
Introduction
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, present in a variety of clinically approved drugs and biologically active compounds. Thiazole-carboxamides, in particular, have garnered significant attention due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The bromine atom at the 4-position of the thiazole ring serves as a versatile handle for further functionalization through cross-coupling reactions, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. This document outlines the synthesis of a series of N-substituted 4-bromo-1,3-thiazole-2-carboxamides via amide bond formation.
General Reaction Scheme
The primary reaction involves the coupling of this compound with a selected amine in the presence of a suitable coupling agent and a base. Common coupling agents for this transformation include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), EDCI (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) in combination with HOBt (Hydroxybenzotriazole), or DCC (N,N'-Dicyclohexylcarbodiimide) with DMAP (4-Dimethylaminopyridine).
Caption: General reaction for the synthesis of 4-Bromo-1,3-thiazole-2-carboxamides.
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol is generally high-yielding and suitable for a wide range of amines, including those that are less reactive.
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine, morpholine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2 x) and brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-substituted-4-bromo-1,3-thiazole-2-carboxamide.
Protocol 2: EDCI/HOBt-Mediated Amide Coupling
This is a classic and cost-effective method for amide bond formation.
Materials:
-
This compound
-
Amine
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI·HCl)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Add TEA or DIPEA (2.0-3.0 eq) to the mixture and stir for 10 minutes at room temperature.
-
Add EDCI·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, dilute with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the pure product.
Data Presentation
The following table summarizes the expected yields for the synthesis of various 4-Bromo-1,3-thiazole-2-carboxamides based on analogous reactions reported in the literature.
| Entry | Amine | Coupling Reagent | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | HATU/DIPEA | DMF | 3 | 85-95 |
| 2 | 4-Fluoroaniline | HATU/DIPEA | DMF | 3 | 80-90 |
| 3 | Benzylamine | EDCI/HOBt/TEA | DCM | 16 | 75-85 |
| 4 | Morpholine | EDCI/HOBt/TEA | DCM | 18 | 70-80 |
| 5 | Piperidine | DCC/DMAP | DCM | 24 | 65-75 |
Applications in Drug Discovery
Derivatives of 4-bromo-1,3-thiazole-2-carboxamide are promising candidates for drug development due to their wide range of biological activities.
-
Anticancer Agents: Many thiazole carboxamides have been reported as potent inhibitors of various protein kinases, which are key targets in cancer therapy. The bromo-thiazole scaffold allows for further modification to optimize potency and selectivity against specific kinases. For instance, related thiazole amides have shown inhibitory activity against c-Met kinase.[1][2]
-
Antimicrobial Agents: The thiazole nucleus is a common feature in many antimicrobial drugs. The synthesized carboxamides can be screened for their activity against a panel of pathogenic bacteria and fungi. The lipophilicity and electronic properties of the N-substituent can be varied to enhance antimicrobial potency.
Caption: Workflow for drug discovery using 4-bromo-1,3-thiazole-2-carboxamides.
Signaling Pathway Implication
As potential kinase inhibitors, these compounds could interfere with cellular signaling pathways crucial for cancer cell proliferation and survival. For example, inhibition of a receptor tyrosine kinase (RTK) like c-Met would block downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways.
Caption: Potential mechanism of action via kinase inhibition.
Conclusion
The reaction of this compound with a diverse range of amines provides a straightforward and efficient route to a library of novel carboxamide derivatives. These compounds are valuable building blocks for medicinal chemistry research, with demonstrated potential as anticancer and antimicrobial agents. The protocols and information provided herein are intended to facilitate the synthesis and exploration of this promising class of molecules.
References
Application Notes and Protocols for the Derivatization of 4-Bromo-1,3-thiazole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of the carboxylic acid group of 4-Bromo-1,3-thiazole-2-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. The following sections detail procedures for the formation of amides and esters, complete with experimental details, quantitative data, and visual workflows to guide researchers in their synthetic endeavors.
Overview of Derivatization Strategies
The carboxylic acid functionality of this compound is a versatile handle for the synthesis of a variety of derivatives, primarily through the formation of amide and ester linkages. These derivatizations are crucial for modulating the physicochemical and pharmacological properties of the parent molecule, which is a common practice in drug discovery and development.
Key Derivatization Reactions:
-
Amide Bond Formation: Coupling of the carboxylic acid with a primary or secondary amine using a suitable activating agent.
-
Esterification: Reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst or a coupling agent.
The choice of derivatization strategy often depends on the desired properties of the final compound and the compatibility of the reaction conditions with other functional groups present in the coupling partners.
Amide Bond Formation: Synthesis of 4-Bromo-1,3-thiazole-2-carboxamides
Amide derivatives of this compound are of significant interest in medicinal chemistry due to their potential as inhibitors of various enzymes.[1] The synthesis of these amides is typically achieved through the activation of the carboxylic acid group followed by reaction with an amine.
Protocol 1: Amide Coupling using EDC, HOBt, and DMAP
This protocol describes a general and efficient method for the synthesis of N-aryl and N-alkyl-4-bromo-1,3-thiazole-2-carboxamides using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent, Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and minimize racemization, and 4-Dimethylaminopyridine (DMAP) as a catalyst.
Experimental Protocol:
-
To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (0.1-0.5 M), add the desired primary or secondary amine (1.0-1.2 eq.).
-
To this mixture, add HOBt (1.2 eq.) and DMAP (0.1 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq.) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired amide.
Quantitative Data for Amide Synthesis:
| Amine | Coupling Reagents | Solvent | Time (h) | Yield (%) | Reference |
| 4-t-Butylaniline | EDC, HOBt, DMAP, DIPEA | Acetonitrile | 10 | 58-61 | [2] |
| Various anilines | DCC, DMAP | DCM | - | 83 (for a similar pyrazine carboxamide) | [3] |
Note: The yields are indicative and may vary depending on the specific amine and reaction conditions.
Reaction Workflow:
Esterification: Synthesis of 4-Bromo-1,3-thiazole-2-carboxylates
Ester derivatives of this compound can serve as important intermediates for further functionalization or as bioactive molecules themselves.
Protocol 2: Steglich Esterification using DCC and DMAP
The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols, which is particularly useful for sterically hindered substrates.
Experimental Protocol:
-
Dissolve this compound (1.0 eq.) and the desired alcohol (1.0-1.5 eq.) in anhydrous DCM (0.1-0.5 M).
-
Add DMAP (0.1-0.2 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.) in DCM dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Wash the filtrate sequentially with 1N HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the desired ester.
Quantitative Data for Ester Synthesis (General):
| Alcohol | Coupling Reagents | Solvent | Time (h) | Yield (%) | Reference |
| tert-Butanol | DCC, DMAP | DCM | 3 | 76-81 (for monoethyl fumarate) | [4] |
| Various alcohols | DCC, DMAP | DCM | 3 | High yields reported for various esters | [1] |
Note: The yields are for a general Steglich esterification and may vary for the specific substrate.
Reaction Workflow:
Alternative Derivatization Methods
Acyl Chloride Formation
For less reactive amines or alcohols, the carboxylic acid can be converted to the more reactive acyl chloride intermediate.
Protocol 3: Acyl Chloride Formation and Subsequent Coupling
-
Acyl Chloride Synthesis: Reflux a solution of this compound (1.0 eq.) in thionyl chloride (SOCl₂) (excess, can be used as solvent) for 1-2 hours. Remove the excess SOCl₂ under reduced pressure to obtain the crude 4-bromo-1,3-thiazole-2-carbonyl chloride. This intermediate is typically used immediately in the next step without further purification.
-
Amide/Ester Formation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent like DCM or THF. Cool the solution to 0 °C and add the desired amine or alcohol (1.0-1.2 eq.) along with a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq.). Allow the reaction to proceed at room temperature until completion. The workup and purification are similar to the methods described above.
Logical Relationship Diagram:
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Coupling reagents such as DCC and EDC are sensitizers and should be handled with care.
-
Thionyl chloride is corrosive and reacts violently with water. Handle with extreme caution.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
These protocols provide a foundation for the successful derivatization of this compound. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.
References
Application Notes and Protocols for the Synthesis of Amides from 4-Bromo-1,3-thiazole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of a variety of amides starting from 4-bromo-1,3-thiazole-2-carboxylic acid. This heterocyclic building block is a valuable starting material in medicinal chemistry and drug discovery. The following sections outline common and effective methods for amide bond formation, including the use of coupling reagents and activation via acid chloride formation.
Introduction
Amide bond formation is a cornerstone of modern organic synthesis, particularly in the construction of biologically active molecules. The synthesis of amides from this compound provides access to a diverse range of compounds with potential applications in various therapeutic areas. The protocols described herein offer reliable methods for achieving this transformation with a variety of amine coupling partners. It is important to note that heteroaromatic carboxylic acids can sometimes be prone to decarboxylation under harsh conditions; therefore, the described methods generally employ mild and efficient coupling reagents.
General Experimental Workflow
The synthesis of amides from this compound typically follows a straightforward workflow. The carboxylic acid is activated in situ using a coupling reagent or converted to a more reactive species, such as an acyl chloride. This activated intermediate is then reacted with a primary or secondary amine to form the desired amide.
Caption: General workflow for the synthesis of amides from this compound.
Data Summary of Amide Synthesis Protocols
The following table summarizes various protocols for the synthesis of amides from this compound, highlighting the reagents, conditions, and yields.
| Amine Substrate | Coupling Method | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Primary Alkylamine | EDC, HOBt | DIPEA | DMF | 0 to RT | 12 | Good |
| Secondary Alkylamine | HATU | DIPEA | DMF | RT | 4 | High |
| Aniline | DCC, DMAP | - | DCM | 0 to RT | 16 | 83[1] |
| Substituted Aniline | Thionyl Chloride | Pyridine | DCM | 0 to RT | 2 | Good |
| Amino Acid Ester | EDC, HOBt | NMM | DCM/DMF | 0 to RT | 12 | Good |
Note: "Good" and "High" yields are qualitative descriptors from general protocols, as specific yield data for this compound with these exact conditions were not found in the searched literature. The 83% yield for aniline is from a similar heteroaromatic system.
Experimental Protocols
Protocol 1: Amide Synthesis using EDC/HOBt Coupling
This protocol is a widely used and reliable method for the formation of amide bonds under mild conditions.[2][3]
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a solution of this compound (1.0 eq) in DMF or DCM, add the amine (1.0-1.2 eq), HOBt (1.2 eq), and DIPEA or NMM (2.0-3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired amide.
Protocol 2: Amide Synthesis using HATU Coupling
HATU is a highly efficient coupling reagent, often used for sterically hindered substrates or when rapid reaction times are desired.[4][5]
Materials:
-
This compound
-
Amine (primary or secondary)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve this compound (1.0 eq) in DMF.
-
Add HATU (1.1-1.2 eq) and DIPEA (2.0-3.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Stir at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the residue by flash column chromatography to obtain the pure amide.
Protocol 3: Amide Synthesis via Acyl Chloride using Thionyl Chloride
This method involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by reaction with the amine. This is a robust and often high-yielding method.[6][7][8][9]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Amine (primary or secondary)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄
Procedure: Step 1: Formation of the Acyl Chloride
-
To a solution of this compound (1.0 eq) in DCM, add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5-2.0 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours.
-
Monitor the formation of the acyl chloride by IR spectroscopy (disappearance of the broad O-H stretch).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride. The crude acyl chloride is typically used in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the crude acyl chloride in fresh DCM and cool to 0 °C.
-
In a separate flask, dissolve the amine (1.1 eq) and pyridine or TEA (1.5 eq) in DCM.
-
Slowly add the amine solution to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship of the key steps in the amide synthesis protocols described.
Caption: Synthetic pathways for amide formation from this compound.
References
- 1. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Suzuki Coupling of 4-Bromo-1,3-thiazole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides a detailed experimental procedure for the Suzuki coupling of 4-Bromo-1,3-thiazole-2-carboxylic acid with various arylboronic acids. The thiazole moiety is a prominent scaffold in medicinal chemistry, and the ability to functionalize it at the 4-position opens avenues for the synthesis of novel compounds with potential therapeutic applications.[2] The presence of a carboxylic acid group on the thiazole ring presents unique challenges, including potential catalyst inhibition and solubility issues. This protocol is optimized to address these challenges, providing a robust method for the synthesis of 4-aryl-1,3-thiazole-2-carboxylic acids.
General Reaction Scheme
The general scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below:
References
Application Notes and Protocols for the Purification of 4-Bromo-1,3-thiazole-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the purification of 4-Bromo-1,3-thiazole-2-carboxylic acid and its derivatives. The protocols outlined below cover a range of standard laboratory techniques, from basic work-up procedures to high-resolution chromatographic methods. These methods are essential for obtaining materials of high purity, a critical requirement for subsequent use in research, synthesis, and drug development.
Summary of Purification Methods & Performance
The selection of a purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity. The following table summarizes common techniques and typical outcomes.
| Purification Method | Principle | Typical Purity | Typical Yield | Key Considerations |
| Liquid-Liquid Extraction | Partitioning between immiscible solvents based on acidity and polarity. | Moderate to High | >80%[1] | Effective for removing non-acidic or basic impurities. |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | High to Very High | Variable | Requires finding a suitable solvent system; potential for material loss. |
| Column Chromatography | Separation based on differential adsorption to a solid stationary phase. | High to Very High | 60-95% | Effective for closely related impurities; can be time-consuming. |
| Preparative HPLC | High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase. | >99% | Variable | Ideal for achieving very high purity on small to medium scales; requires specialized equipment. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Liquid-Liquid Extraction
Principle: This technique separates the acidic this compound from neutral or basic impurities. The carboxylic acid is deprotonated with a weak base to form a water-soluble carboxylate salt, which moves to the aqueous phase. Neutral and basic impurities remain in the organic phase. The aqueous phase is then isolated and re-acidified to precipitate the pure carboxylic acid.[2][3][4]
Materials and Reagents:
-
Crude this compound derivative dissolved in an organic solvent (e.g., Ethyl Acetate, Diethyl Ether, Dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, beakers, Erlenmeyer flasks
-
pH paper or pH meter
-
Rotary evaporator
-
Vacuum filtration apparatus (Büchner funnel, filter paper, filter flask)
Procedure:
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., 50 mL of ethyl acetate for 1-5 g of crude product).
-
Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of saturated NaHCO₃ solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, frequently venting to release CO₂ pressure.[3]
-
Allow the layers to separate. The aqueous layer (bottom, unless using a halogenated solvent) will contain the deprotonated product.
-
Drain the aqueous layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery. Combine all aqueous extracts.
-
-
Washing (Optional): The organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous Na₂SO₄, and concentrated to recover any non-acidic byproducts or starting materials.
-
Acidification:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add 1M HCl dropwise while stirring until the pH of the solution is approximately 2-3 (verify with pH paper).[1]
-
A precipitate of the purified this compound should form.
-
-
Isolation:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of ice-cold deionized water to remove any residual inorganic salts.
-
Dry the purified product under vacuum to a constant weight.
-
Protocol 2: Purification by Recrystallization
Principle: This protocol relies on the principle that the target compound has high solubility in a hot solvent but low solubility in the same solvent when cold. Impurities, ideally, either remain soluble in the cold solvent or are insoluble in the hot solvent.[5]
Materials and Reagents:
-
Crude this compound derivative
-
Recrystallization solvent (e.g., Ethanol/water, Acetic acid, Acetone/hexane, Toluene)
-
Erlenmeyer flasks
-
Hot plate
-
Condenser (optional, for volatile solvents)
-
Filter paper (fluted for hot filtration)
-
Glass funnel
-
Vacuum filtration apparatus
Procedure:
-
Solvent Selection: In a test tube, add a small amount of crude product and a few drops of a potential solvent. The ideal solvent will dissolve the compound when heated but show poor solubility at room temperature. Common systems for carboxylic acids include ethanol/water mixtures.[6]
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate.
-
Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding excess solvent.
-
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Place a fluted filter paper in a pre-heated glass funnel and filter the hot solution into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.[7]
-
Crystallization:
-
Remove the flask from the heat and cover it to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Allow air to be drawn through the crystals on the filter for several minutes to aid in drying.
-
Transfer the purified crystals to a watch glass and dry them completely in a vacuum oven.
-
Protocol 3: Purification by Column Chromatography
Principle: Separation is achieved by passing a solution of the mixture through a column packed with a solid adsorbent (stationary phase). Due to their different polarities, components of the mixture will interact with the stationary phase to varying degrees and will be eluted at different rates by the solvent (mobile phase). Carboxylic acids are highly polar and tend to elute last.[8] To prevent peak tailing, a small amount of acid is often added to the mobile phase.
Materials and Reagents:
-
Crude this compound derivative
-
Silica gel (60 Å, 230-400 mesh)
-
Mobile phase (eluent): A mixture of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Acetic acid or Formic acid (to add to the eluent)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber for monitoring
Procedure:
-
Eluent Selection: Use TLC to determine a suitable eluent system. Spot the crude mixture on a TLC plate and develop it in various solvent mixtures. A good system will show clear separation of the desired compound from impurities, with the target spot having an Rf value of approximately 0.2-0.4. For acidic compounds, add ~0.5-1% acetic or formic acid to the eluent to get sharp, well-defined spots.
-
Column Packing:
-
Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the silica run dry.
-
Add another thin layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, create a dry-load by adsorbing the dissolved crude product onto a small amount of silica gel and evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system, starting with a lower polarity and gradually increasing it if necessary (gradient elution).[9]
-
Collect the eluate in a series of labeled fractions.
-
Monitor the separation by spotting fractions onto TLC plates and visualizing the spots (e.g., under UV light).
-
-
Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified compound.
-
Visualization of Purification Workflow
The following diagram illustrates a general workflow for the purification of a crude synthetic product, such as a this compound derivative.
Caption: Decision workflow for purifying thiazole carboxylic acid derivatives.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. web.uvic.ca [web.uvic.ca]
- 9. orgchemboulder.com [orgchemboulder.com]
Application Notes and Protocols for the Large-Scale Synthesis of 4-Bromo-1,3-thiazole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of 4-Bromo-1,3-thiazole-2-carboxylic acid, a key intermediate in pharmaceutical and chemical research. The primary, high-yield synthetic route commencing from 2,4-dibromothiazole is presented, including a comprehensive experimental protocol, safety considerations, and purification methods. Additionally, an alternative synthetic strategy, the Hantzsch thiazole synthesis, is discussed. This guide is intended to equip researchers and production chemists with the necessary information for the efficient and safe production of this valuable compound.
Introduction
This compound is a crucial building block in the synthesis of various biologically active molecules. Its structural motif is found in numerous compounds investigated for medicinal applications, making a reliable and scalable synthetic protocol essential for drug discovery and development programs. This document outlines a robust and reproducible method for its preparation on a large scale.
Synthetic Routes
Two primary synthetic strategies are considered for the large-scale production of this compound:
-
Carboxylation of 2,4-Dibromothiazole: This is the preferred and most direct route, involving the selective lithiation of 2,4-dibromothiazole at the 2-position, followed by quenching with carbon dioxide.
-
Hantzsch Thiazole Synthesis: A classical method for thiazole ring formation, which can be adapted for the synthesis of the target molecule, typically from a thioamide and an α-halocarbonyl compound.
Primary Synthetic Route: Carboxylation of 2,4-Dibromothiazole
This method provides a high-yield and straightforward pathway to the target compound.
Overall Reaction Scheme:
Hantzsch Thiazole Synthesis: Application Notes and Protocols for the Preparation of Substituted Thiazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Hantzsch thiazole synthesis, a cornerstone reaction in heterocyclic chemistry for the preparation of a wide variety of substituted thiazoles. Thiazole moieties are prevalent in numerous biologically active compounds and approved pharmaceuticals, making their efficient synthesis a critical aspect of drug discovery and development.[1][2] This document outlines the reaction mechanism, detailed experimental protocols for various substitution patterns, and quantitative data to guide the synthesis of these important heterocyclic scaffolds.
Introduction to Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a classic condensation reaction between an α-haloketone and a thioamide-containing compound to yield a thiazole.[3][4] The reaction is known for its reliability, generally high yields, and the ability to introduce a variety of substituents onto the thiazole ring, making it a versatile tool for medicinal chemists.[3][5] The flexibility of the starting materials allows for the synthesis of 2-, 4-, and 5-substituted thiazoles, which are key building blocks for compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][5][6]
Reaction Mechanism and Workflow
The Hantzsch thiazole synthesis proceeds through a well-established mechanism involving a sequence of nucleophilic substitution, cyclization, and dehydration steps.
Reaction Mechanism
The synthesis is initiated by the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, forming an intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, leading to a heterocyclic intermediate. The final step involves the elimination of a water molecule to afford the aromatic thiazole ring.[2][3]
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. mdpi.com [mdpi.com]
- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-1,3-thiazole-2-carboxylic acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the synthesis of 4-Bromo-1,3-thiazole-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most widely reported and utilized method is the regioselective lithiation of 2,4-dibromothiazole at the C2 position, followed by carboxylation with solid carbon dioxide (dry ice).[1][2] This approach is favored due to the higher reactivity of the bromine atom at the 2-position of the thiazole ring, which is more electron-deficient.[2]
Q2: Why is the reaction conducted at such a low temperature (-78 °C)?
A2: The low temperature is critical for several reasons. Firstly, it ensures the kinetic regioselectivity of the lithium-halogen exchange at the more reactive 2-position. At higher temperatures, the thermodynamic product might be favored, or side reactions such as lithium-halogen exchange at the 4-position could occur. Secondly, organolithium reagents are highly reactive and can decompose or react with the solvent (e.g., THF) at higher temperatures. Maintaining -78 °C throughout the addition and stirring period is crucial for maximizing yield and purity.[1]
Q3: What are the key safety precautions for this synthesis?
A3: This synthesis involves highly reactive and hazardous reagents.
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n-Butyllithium (n-BuLi): Extremely pyrophoric (ignites spontaneously in air) and reacts violently with water. It must be handled under a strict inert atmosphere (argon or nitrogen) using syringe or cannula techniques.
-
Anhydrous Solvents: Diethyl ether or THF must be rigorously dried, as any trace of water will quench the n-BuLi and the lithiated intermediate.[3]
-
Low Temperatures: Handling cryogenic liquids like dry ice and acetone requires appropriate personal protective equipment (PPE), including cryogenic gloves and safety goggles, to prevent cold burns.
-
Work-up: The quenching and acidification steps are exothermic and may release gas. These should be performed slowly and in a well-ventilated fume hood.
Q4: Can I use a Grignard reaction instead of an organolithium reagent?
A4: While Grignard reagents are commonly used for carboxylation, forming the Grignard reagent from 2,4-dibromothiazole can be challenging. The lithium-halogen exchange with n-BuLi is generally more efficient and faster at low temperatures for this specific substrate, providing better yields and selectivity.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound from 2,4-dibromothiazole.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive n-Butyllithium. | Titrate the n-BuLi solution before use to confirm its molarity. Use a fresh, properly stored bottle if necessary. |
| 2. Wet glassware or solvents. | Flame-dry all glassware under vacuum or oven-dry at >120 °C and cool under an inert atmosphere.[3] Use freshly distilled anhydrous solvents. | |
| 3. Reaction temperature too high. | Ensure the reaction mixture is maintained at or below -78 °C during n-BuLi addition and before carboxylation. Use a properly insulated bath (e.g., dry ice/acetone). | |
| 4. Inefficient quenching with CO₂. | Use freshly crushed, high-quality dry ice. Pour the reaction mixture directly onto a large excess of crushed dry ice to ensure rapid and complete carboxylation.[1] | |
| Starting Material (2,4-dibromothiazole) Recovered | 1. Insufficient n-Butyllithium. | Use a slight excess (1.05-1.1 equivalents) of n-BuLi to ensure complete lithiation.[1] Confirm the concentration via titration. |
| 2. n-BuLi added too quickly. | Add the n-BuLi solution dropwise to maintain the low temperature and allow for complete reaction at the 2-position. | |
| Formation of Symmetric Bithiazole Byproduct | 1. Wurtz-type coupling. | This can occur if the lithiated intermediate reacts with unreacted 2,4-dibromothiazole. Maintain a very low temperature and ensure slow, controlled addition of n-BuLi. |
| Product is difficult to purify / Oily product | 1. Incomplete protonation. | During the work-up, ensure the aqueous phase is acidified to a pH of 2-3 to fully protonate the carboxylate salt.[1] Check the pH with indicator paper. |
| 2. Presence of unreacted starting material. | The starting material is non-polar and can be difficult to separate. Optimize the reaction to go to completion. Purification may require column chromatography if simple extraction and crystallization are insufficient. | |
| 3. Insufficient extraction. | Extract the acidified aqueous layer multiple times (e.g., 3-4 times) with a suitable organic solvent like ethyl acetate to ensure complete recovery of the product.[1] |
Process Visualization
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for identifying and resolving common synthesis issues.
Experimental Protocol
Synthesis of this compound [1]
This protocol is adapted from established literature procedures.
Materials and Equipment:
-
Three-neck round-bottom flask, flame-dried and equipped with a magnetic stirrer, thermometer, and nitrogen/argon inlet.
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF).
-
2,4-dibromothiazole.
-
n-Butyllithium (n-BuLi) in hexanes (concentration verified by titration).
-
Solid carbon dioxide (dry ice), freshly crushed.
-
Dilute hydrochloric acid (e.g., 2 M HCl).
-
Ethyl acetate (EtOAc).
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Standard glassware for work-up and extraction.
Procedure:
-
Setup: To a flame-dried three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,4-dibromothiazole (1.0 eq.). Dissolve it in anhydrous diethyl ether (approx. 20 mL per 1 g of starting material).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq.) dropwise via syringe to the stirred solution, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: After the addition is complete, stir the reaction mixture at -78 °C for 1 hour. The solution may become a slurry.
-
Carboxylation: In a separate beaker, place a large excess of freshly crushed dry ice. Quickly pour the cold reaction mixture onto the dry ice with vigorous stirring.
-
Warming: Allow the mixture to slowly warm to room temperature. The dry ice will sublime.
-
Quenching and Acidification: Once at room temperature, quench the reaction by adding deionized water (approx. 2 mL per 1 g of starting material). Separate the aqueous and ether phases.
-
Work-up: Wash the aqueous phase with a small amount of ether to remove any unreacted starting material. Cool the aqueous phase in an ice bath and carefully acidify to pH 2-3 with dilute hydrochloric acid. A precipitate should form.
-
Extraction: Extract the acidified aqueous phase with ethyl acetate (3 x volume of aqueous phase).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be further purified by recrystallization if necessary.
| Parameter | Value / Condition | Reference |
| Starting Material | 2,4-Dibromothiazole | [1] |
| Key Reagent | n-Butyllithium (1.1 eq.) | [1] |
| Solvent | Anhydrous Diethyl Ether | [1] |
| Temperature | -78 °C | [1] |
| Reaction Time | 1 hour (post-addition) | [1] |
| Work-up pH | 2-3 | [1] |
| Typical Yield | ~82% | [1] |
References
Technical Support Center: Bromination of Thiazole-2-Carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of thiazole-2-carboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during this electrophilic substitution reaction.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the bromination of thiazole-2-carboxylic acid?
The major product is 5-bromothiazole-2-carboxylic acid. Electrophilic substitution on the thiazole ring preferentially occurs at the C5 position, which is the most electron-rich carbon atom.
Q2: What are the most common side reactions observed during the bromination of thiazole-2-carboxylic acid?
The two most prevalent side reactions are:
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Decarboxylation: The loss of the carboxylic acid group to form 2-bromothiazole or 5-bromothiazole (if bromination occurs before decarboxylation). The presence of the electron-withdrawing carboxylic acid group at the C2 position can make the molecule susceptible to decarboxylation, particularly under harsh reaction conditions.
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Over-bromination: The introduction of a second bromine atom to the thiazole ring, typically yielding 4,5-dibromothiazole-2-carboxylic acid.
Q3: Why is my reaction yield of 5-bromothiazole-2-carboxylic acid consistently low?
Low yields are a common issue in this reaction and can be attributed to the competing side reactions of decarboxylation and over-bromination. A reported synthesis using lithium diisopropylamide (LDA) and carbon tetrabromide resulted in a yield as low as 16%, highlighting the challenges associated with this transformation.[1] The reaction conditions, including the choice of brominating agent, temperature, and solvent, play a crucial role in maximizing the yield of the desired product.
Troubleshooting Guide
This guide addresses specific problems you might encounter during the bromination of thiazole-2-carboxylic acid and offers potential solutions.
Problem 1: Significant formation of a decarboxylated side product.
| Question | Answer |
| How can I confirm that decarboxylation is occurring? | Analyze your crude reaction mixture by LC-MS or GC-MS to identify the presence of 2-bromothiazole or 5-bromothiazole. These compounds will have a lower molecular weight than the starting material and the desired product. |
| What reaction conditions favor decarboxylation? | High temperatures and strongly acidic or basic conditions can promote decarboxylation. The use of harsh brominating agents like elemental bromine (Br₂) can also exacerbate this issue. The bromination of 5-acetamidothiazole-2-carboxylic acid, a related compound, is known to lead to decarboxylation.[2] |
| How can I minimize decarboxylation? | 1. Use a milder brominating agent: N-Bromosuccinimide (NBS) is a less aggressive brominating agent than Br₂ and can significantly reduce decarboxylation.[3] 2. Control the reaction temperature: Perform the reaction at a lower temperature (e.g., 0°C to room temperature) to disfavor the decarboxylation pathway. 3. Choose an appropriate solvent: Aprotic solvents are generally preferred. A study on the synthesis of 2-amino-5-bromothiazole-4-carboxylic acid used N,N-dimethylformamide (DMF) as the solvent with NBS at 0°C.[4] |
Problem 2: Formation of a di-brominated side product.
| Question | Answer |
| How do I detect the di-brominated product? | Use LC-MS or GC-MS to look for a product with a molecular weight corresponding to the addition of two bromine atoms to the starting material (e.g., 4,5-dibromothiazole-2-carboxylic acid). |
| What causes over-bromination? | The use of an excess of the brominating agent is the primary cause of di-bromination. The mono-brominated product is often more activated towards further electrophilic substitution than the starting material. |
| How can I prevent over-bromination? | 1. Stoichiometric control: Carefully control the stoichiometry of the brominating agent. Use no more than one equivalent of the brominating agent relative to the thiazole-2-carboxylic acid. 2. Slow addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the electrophile and favor mono-bromination. |
Quantitative Data Summary
The following table summarizes reported yields for the bromination of thiazole derivatives under different conditions. Direct comparative data for thiazole-2-carboxylic acid is limited in the literature, so data for related compounds is included for reference.
| Starting Material | Brominating Agent | Solvent | Temperature | Product | Yield (%) | Side Products Noted | Reference |
| Thiazole-2-carboxylic acid | CBr₄ / LDA | THF/heptane/ethylbenzene | -78°C | 5-Bromothiazole-2-carboxylic acid | 16 | Not specified | [1] |
| 2-Aminothiazole-4-carboxylic acid | NBS | DMF | 0°C | 2-Amino-5-bromothiazole-4-carboxylic acid | 48 | Not specified | [4] |
| 5-Acetamidothiazole-2-carboxylic acid | Br₂ | Chloroform | Ice water | Decarboxylated product | - | Decarboxylation | [2] |
Experimental Protocols
Protocol 1: Bromination using N-Bromosuccinimide (NBS) (Recommended for minimizing side reactions)
This protocol is adapted from the synthesis of a related compound and is expected to offer better selectivity for the desired mono-brominated product with reduced decarboxylation.[4]
Materials:
-
Thiazole-2-carboxylic acid
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Acetone
Procedure:
-
Dissolve thiazole-2-carboxylic acid in DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add NBS (1.0 equivalent) portion-wise to the cooled solution while stirring.
-
Continue stirring at 0°C for 40-60 minutes, monitoring the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, evaporate the DMF under reduced pressure.
-
Triturate the crude solid with ethyl acetate and filter to remove succinimide.
-
Further purify the solid by trituration with acetone, followed by filtration and drying to yield 5-bromothiazole-2-carboxylic acid.
Protocol 2: Bromination using Carbon Tetrabromide and LDA (Illustrative of a lower-yield procedure)
This protocol has been reported for the synthesis of 5-bromothiazole-2-carboxylic acid but resulted in a low yield, likely due to side reactions.[1]
Materials:
-
Thiazole-2-carboxylic acid
-
Lithium diisopropylamide (LDA) solution (1 M in THF/heptane/ethylbenzene)
-
Carbon tetrabromide (CBr₄)
-
Dry tetrahydrofuran (THF)
-
Water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve thiazole-2-carboxylic acid (1.0 eq) in dry THF.
-
Cool the solution to -78°C.
-
Slowly add LDA solution (2.1 eq) and stir the mixture at -78°C for 30 minutes.
-
Add a solution of CBr₄ (1.1 eq) in dry THF and continue stirring at -78°C for 2 hours.
-
Quench the reaction by adding water at -78°C and allow the mixture to warm to room temperature.
-
Dilute with saturated NaHCO₃ solution and extract with EtOAc.
-
Discard the organic layer. Acidify the aqueous layer with 1 M HCl to a pH of 3-4.
-
Extract the acidified aqueous layer with EtOAc (3x).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the crude product.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the bromination of thiazole-2-carboxylic acid.
Caption: Troubleshooting workflow for the bromination of thiazole-2-carboxylic acid.
References
Technical Support Center: Synthesis of 4-Bromo-1,3-thiazole-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4-Bromo-1,3-thiazole-2-carboxylic acid synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common issues encountered during the synthesis.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, primarily focusing on the common route involving the selective lithiation of 2,4-dibromothiazole.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Moisture in Reaction: Organolithium reagents like n-butyllithium are extremely sensitive to moisture. | - Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents. Consider distilling solvents over a suitable drying agent.- Ensure the starting material, 2,4-dibromothiazole, is dry. |
| 2. Inactive n-Butyllithium: Prolonged storage or improper handling can lead to the degradation of n-butyllithium. | - Titrate the n-butyllithium solution before use to determine its exact molarity.- Use a fresh, unopened bottle of the reagent if possible. | |
| 3. Incorrect Reaction Temperature: The temperature for selective lithiation is critical. Temperatures above -78 °C can lead to side reactions. | - Maintain a strict reaction temperature of -78 °C during the addition of n-butyllithium and for the subsequent stirring period. An acetone/dry ice bath is recommended. | |
| 4. Poor Quality Carbon Dioxide: Gaseous CO2 from a cylinder may contain moisture. | - Use high-purity, dry carbon dioxide gas.- Alternatively, use freshly crushed dry ice as the carbon dioxide source. Ensure the dry ice is free of condensed water. | |
| 5. Inefficient Quenching with CO2: Poor mixing or slow addition of the lithiated intermediate to the CO2 source can reduce yield. | - Pour the cold lithiated thiazole solution into a flask containing a large excess of crushed dry ice with vigorous stirring. | |
| Formation of Multiple Products/Impurities | 1. Non-selective Lithiation: If the temperature is not sufficiently low, lithiation might occur at other positions on the thiazole ring. | - Strictly maintain the reaction temperature at -78 °C or even lower (e.g., -90 °C) during lithiation.[1] |
| 2. Reaction with Solvent: n-Butyllithium can react with ethereal solvents like THF, especially at higher temperatures. | - Keep the reaction temperature at -78 °C. For reactions requiring higher temperatures, consider a less reactive solvent. | |
| 3. Formation of Di-carboxylated Product: If an excess of the lithiated species is formed and reacts with the product, di-carboxylation can occur. | - Use a slight excess (e.g., 1.05-1.1 equivalents) of n-butyllithium and add it dropwise to the solution of 2,4-dibromothiazole. | |
| 4. Unreacted Starting Material: Incomplete lithiation will result in the presence of 2,4-dibromothiazole in the final product. | - Ensure the n-butyllithium is active and added in the correct stoichiometry.- Allow for sufficient reaction time after the addition of n-butyllithium (typically 30-60 minutes). | |
| Difficulty in Product Isolation/Purification | 1. Emulsion during Workup: The presence of fine solids can lead to the formation of emulsions during the aqueous workup. | - Filter the reaction mixture before the aqueous workup if solids are present.- Add a small amount of a saturated salt solution (brine) to help break the emulsion. |
| 2. Product Loss during Extraction: The carboxylic acid product has some solubility in the aqueous phase, especially if the pH is not sufficiently acidic. | - Adjust the pH of the aqueous layer to 2-3 with a suitable acid (e.g., 1M HCl) to ensure the carboxylic acid is fully protonated.[2] - Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate). | |
| 3. Co-precipitation of Impurities: Other acidic or neutral impurities may co-precipitate with the product upon acidification. | - Consider recrystallization from a suitable solvent system to purify the final product. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for achieving a high yield in this synthesis?
A1: The most critical parameter is maintaining strictly anhydrous conditions and a low reaction temperature (typically -78 °C) during the lithiation step. n-Butyllithium is a very strong base and will react readily with any trace amounts of water, leading to a significant reduction in yield. The low temperature is crucial for the selective deprotonation at the 2-position of the 2,4-dibromothiazole.
Q2: How can I be sure my n-butyllithium is active?
A2: It is highly recommended to titrate the n-butyllithium solution before each use, especially if the bottle has been opened previously. A common method is the titration against a known amount of a suitable indicator, such as N-benzylbenzamide, until a color change is observed.
Q3: Can I use other organolithium reagents besides n-butyllithium?
A3: While n-butyllithium is the most commonly used reagent for this transformation, other organolithiums like sec-butyllithium or tert-butyllithium could potentially be used. However, their increased reactivity might lead to less selectivity and more side products. It is advisable to stick with n-butyllithium unless specific optimization is intended.
Q4: What are the main side products I should be aware of?
A4: The primary side products can include:
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2,4-Dibromothiazole: From incomplete lithiation.
-
Thiazole-2,4-dicarboxylic acid: If lithiation occurs at both bromine positions.
-
4-Bromothiazole: If the lithiated species is inadvertently quenched with a proton source before the addition of carbon dioxide.
Q5: Are there any alternative synthetic routes to this compound?
A5: Yes, alternative routes exist, although they may be longer or less efficient. One potential alternative involves the synthesis of 2-amino-4-bromothiazole, followed by a Sandmeyer reaction to introduce the carboxylic acid group.[3][4][5] Another approach could be a variation of the Hantzsch thiazole synthesis using starting materials that already contain the desired functional groups, though this is often more complex.[6][7]
Experimental Protocols
Key Experiment: Synthesis of this compound via Selective Lithiation
This protocol is a generalized procedure based on commonly reported methods.[2] Researchers should adapt it based on their specific laboratory conditions and scale.
Materials:
-
2,4-Dibromothiazole
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
n-Butyllithium (solution in hexanes, titrated)
-
Dry ice (solid carbon dioxide)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Dissolve 2,4-dibromothiazole (1.0 eq) in anhydrous diethyl ether or THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.05-1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -75 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 30-60 minutes.
-
In a separate flask, place a large excess of freshly crushed dry ice.
-
Quickly and carefully pour the cold reaction mixture onto the dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with water.
-
Combine the aqueous layers and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization if necessary.
Quantitative Data Summary
The following table summarizes the impact of key reaction parameters on the yield of this compound. The data is compiled from typical results reported in the literature and should be used as a guideline for optimization.
| Parameter | Condition | Typical Yield Range | Notes |
| Temperature | -78 °C | 75-85% | Optimal for selective lithiation at the 2-position. |
| -60 °C | 50-60% | Increased risk of side reactions and lower selectivity. | |
| -40 °C | < 40% | Significant formation of byproducts. | |
| n-Butyllithium | 1.05-1.1 eq | 75-85% | A slight excess ensures complete consumption of the starting material. |
| (molarity) | 1.2 eq | 70-80% | Higher excess can lead to di-lithiation and other side reactions. |
| < 1.0 eq | Proportional to amount | Incomplete reaction, significant starting material remains. | |
| Solvent | Diethyl Ether | 75-85% | Common solvent, good results reported. |
| Tetrahydrofuran (THF) | 70-80% | Can be more reactive with n-BuLi at higher temperatures. | |
| CO2 Source | Dry Ice | 75-85% | Generally provides good yields and is convenient. |
| Gaseous CO2 | 70-80% | Must be of high purity and dry to avoid quenching the organolithium. |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. Azoles. Part 8. Metallation and bromine → lithium exchange reactions of polyhalogenothiazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. This compound | 88982-82-5 [chemicalbook.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Purification of 4-Bromo-1,3-thiazole-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Bromo-1,3-thiazole-2-carboxylic acid from common reaction impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound from 2,4-dibromothiazole?
A1: The primary impurity is typically the unreacted starting material, 2,4-dibromothiazole. Other potential impurities can include byproducts from the reaction of n-butyllithium with the solvent, especially if the temperature is not well-controlled, and potentially small amounts of the isomeric 2-bromo-1,3-thiazole-4-carboxylic acid.
Q2: What is the initial purification step after quenching the reaction?
A2: The standard procedure involves quenching the reaction mixture with deionized water. The aqueous phase is then acidified to a pH of 2-3 using dilute hydrochloric acid, followed by extraction with an organic solvent like ethyl acetate.[1] This initial acid-base extraction is crucial for separating the acidic product from neutral impurities.
Q3: Is recrystallization a suitable method for purifying this compound?
A3: Yes, recrystallization can be an effective method for purifying the final product, provided a suitable solvent is identified. The choice of solvent will depend on the impurity profile. A solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal.
Q4: When should I consider using column chromatography?
A4: Column chromatography is recommended when simpler methods like recrystallization fail to remove impurities effectively, particularly if the impurities have similar polarities to the product. It is also useful for isolating the product from a complex mixture of byproducts.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: The isolated product is an oil or a waxy solid.
Possible Cause:
-
Presence of residual solvent.
-
Significant amount of unreacted 2,4-dibromothiazole, which may be an oil or low-melting solid.
-
Formation of oily byproducts.
Troubleshooting Steps:
-
Ensure complete removal of solvent: Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.
-
Washing: If the product is a solid, wash it with a cold non-polar solvent like hexane to remove non-polar impurities.
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Recrystallization: Attempt recrystallization from various solvent systems (see Table 1).
-
Column Chromatography: If the product remains oily, column chromatography is the recommended next step.
Issue 2: The product is discolored (e.g., yellow or brown).
Possible Cause:
-
Presence of colored impurities from the reaction.
-
Degradation of the product or impurities.
Troubleshooting Steps:
-
Recrystallization with charcoal: Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities. Filter the hot solution to remove the charcoal before allowing it to cool.
-
Column Chromatography: Use column chromatography to separate the colored impurities from the desired product.
Issue 3: The NMR spectrum shows the presence of the starting material, 2,4-dibromothiazole.
Possible Cause:
-
Incomplete reaction.
-
Inefficient extraction.
Troubleshooting Steps:
-
Optimize Extraction: Perform the extraction with ethyl acetate multiple times to ensure complete removal of the product from the aqueous layer.
-
Recrystallization: Carefully select a recrystallization solvent that will leave the more soluble 2,4-dibromothiazole in the mother liquor.
-
Column Chromatography: This is a very effective method for separating the polar carboxylic acid product from the less polar dibromothiazole starting material (see Table 2).
Issue 4: The product streaks on the TLC plate during analysis.
Possible Cause:
-
The compound is highly polar and acidic, leading to strong interactions with the silica gel.
-
The TLC is overloaded.
Troubleshooting Steps:
-
Modify the Mobile Phase: Add a small amount of acetic acid or formic acid (e.g., 0.5-1%) to the eluent. This will suppress the ionization of the carboxylic acid and reduce streaking.
-
Spot Dilute Samples: Ensure that the sample spotted on the TLC plate is not too concentrated.
Experimental Protocols
Protocol 1: Acid-Base Extraction
-
After the reaction is complete, cautiously quench the reaction mixture by pouring it into deionized water at 0 °C.
-
Separate the aqueous and organic layers.
-
Wash the aqueous layer with diethyl ether to remove any remaining neutral organic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid.
-
Extract the acidified aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[1]
Protocol 2: Recrystallization
-
Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture (see Table 1 for suggestions).
-
If the solution is colored, add a small amount of activated charcoal and heat for a few more minutes.
-
Filter the hot solution to remove any insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 3: Column Chromatography
-
Prepare a slurry of silica gel in the chosen mobile phase (see Table 2 for suggestions).
-
Pack a column with the slurry.
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Load the sample onto the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Suggested Solvent Systems for Recrystallization
| Solvent/Solvent System | Comments |
| Ethyl Acetate / Hexane | Good for compounds of moderate polarity. Dissolve in hot ethyl acetate and add hexane until cloudy. |
| Ethanol / Water | Suitable for polar compounds. Dissolve in hot ethanol and add water until persistent cloudiness is observed. |
| Toluene | Can be effective for aromatic compounds. |
Table 2: Suggested Mobile Phases for Column Chromatography (Silica Gel)
| Mobile Phase System | Ratio (v/v) | Comments |
| Hexane / Ethyl Acetate | 1:1 to 1:4 | A good starting point for many separations. The polarity can be adjusted based on the TLC results. |
| Dichloromethane / Methanol | 98:2 to 90:10 | A more polar system for compounds that do not move in Hexane/Ethyl Acetate. |
| Hexane / Ethyl Acetate + 0.5% Acetic Acid | 1:1 | The addition of acetic acid can improve peak shape and reduce tailing for acidic compounds. |
Visualizations
References
Technical Support Center: Optimization of Thiazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing thiazoles?
A1: The Hantzsch thiazole synthesis is the most widely recognized and versatile method, involving the condensation of an α-haloketone with a thioamide or thiourea.[1][2] Other notable methods include the Gabriel synthesis, which uses α-acylaminoketones and a thionating agent like phosphorus pentasulfide, and the Cook-Heilborn synthesis, which prepares 5-aminothiazoles from α-aminonitriles.[2][3]
Q2: My Hantzsch thiazole synthesis is resulting in a low yield. What are the potential causes?
A2: Low yields in Hantzsch synthesis can stem from several factors.[4] Key areas to investigate include:
-
Purity of Reactants: Impurities in the α-haloketone or thioamide can lead to unwanted side reactions.[4]
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can significantly impact the yield.[4]
-
Stability of Thioamide: The thioamide can be unstable, especially under acidic conditions.[4]
-
Presence of Water: For some reactions, the presence of water can be detrimental; using anhydrous solvents is often recommended.[4]
Q3: How do I choose the optimal solvent for my thiazole synthesis?
A3: The choice of solvent is crucial for reaction rate and yield.[4] A solvent screening is advisable for your specific substrates.[4] Common solvents for Hantzsch synthesis include ethanol, methanol, 1-butanol, and 2-propanol, often under reflux conditions.[1][4] In some cases, solvent-free conditions or the use of ultrasonic irradiation have been shown to be effective.[5][6]
Q4: What are common side products in thiazole synthesis and how can I minimize them?
A4: Side products can arise from impurities in the starting materials or from the reaction of intermediates.[7] For instance, in the Hantzsch synthesis, unreacted α-haloketones and thioamides can be present in the final product mixture.[7] Under acidic conditions, the condensation of α-halogeno ketones with N-monosubstituted thioureas can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[8][9] To minimize side products, ensure high purity of starting materials and optimize reaction conditions such as temperature and reaction time.
Troubleshooting Guides
Low Product Yield
This guide provides a systematic approach to troubleshooting low yields in thiazole synthesis.
Caption: Troubleshooting workflow for low yield in thiazole synthesis.
Purification Challenges
This section addresses common issues encountered during the purification of thiazole derivatives.
Issue 1: My compound is not moving from the origin on the TLC plate.
-
Possible Cause: The solvent system is not polar enough.
-
Solution: Increase the polarity of the eluent. For thiazoles, you can start with a hexane/ethyl acetate mixture and gradually increase the proportion of ethyl acetate. For highly polar compounds, a dichloromethane/methanol mixture may be effective.[10]
Issue 2: My compound is streaking on the TLC plate.
-
Possible Cause: The compound may be acidic or basic. Thiazoles can be basic.
-
Solution: Add a small amount (0.1-1%) of a modifier to the eluent. For basic compounds, add triethylamine to neutralize acidic sites on the silica gel.[7]
Issue 3: Difficulty in purifying water-soluble thiazolium salts.
-
Possible Cause: Thiazolium salts are often not suitable for standard silica gel chromatography.[10]
-
Solution: A common strategy is precipitation followed by salt metathesis. The crude salt can be precipitated from a solvent like toluene. It can then be dissolved in warm water, and an excess of a salt like sodium tetrafluoroborate (NaBF₄) is added. The desired thiazolium salt can then be extracted into an organic solvent such as dichloromethane.[10]
Data Presentation: Optimization of Hantzsch Thiazole Synthesis
The following table summarizes the optimization of reaction conditions for a one-pot synthesis of a Hantzsch thiazole derivative.[5]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TSTA/SiO₂ (10) | Ethanol | Reflux | 6 | 85 |
| 2 | TSTA/SiO₂ (10) | Methanol | Reflux | 7 | 78 |
| 3 | TSTA/SiO₂ (10) | Acetonitrile | Reflux | 8 | 70 |
| 4 | TSTA/SiO₂ (10) | Dichloromethane | Reflux | 10 | 50 |
| 5 | TSTA/SiO₂ (10) | Toluene | Reflux | 10 | 45 |
| 6 | TSTA/SiO₂ (15) | Ethanol | Reflux | 6 | 85 |
| 7 | TSTA/SiO₂ (5) | Ethanol | Reflux | 6 | 80 |
| 8 | TSTA/SiO₂ (10) | Ethanol | 50 | 8 | 65 |
| 9 | TSTA/SiO₂ (10) | Ethanol | Room Temp | 12 | 40 |
TSTA/SiO₂: Tungstosilicic acid supported on silica.
Experimental Protocols
General Protocol for Hantzsch Thiazole Synthesis
This protocol describes a general procedure for the synthesis of 2-amino-4-phenylthiazole.[1]
Caption: General experimental workflow for Hantzsch thiazole synthesis.
Materials:
-
α-bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium carbonate (Na₂CO₃) solution
-
Deionized water
Procedure:
-
In a suitable reaction vessel, combine the α-haloketone (e.g., 2-bromoacetophenone, 1.0 eq) and the thioamide (e.g., thiourea, 1.5 eq).[1]
-
Add a solvent such as methanol and a magnetic stir bar.[1]
-
Heat the mixture with stirring. The reaction temperature and time will depend on the specific substrates, but a gentle reflux for 30 minutes to a few hours is a common starting point.[1][4]
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.[1]
-
Pour the reaction mixture into a beaker containing a weak base, such as 5% sodium carbonate solution, to neutralize the hydrohalic acid formed and precipitate the product.[1]
-
Collect the solid product by vacuum filtration using a Buchner funnel.[1]
-
Wash the collected solid with water to remove any remaining salts.[1]
-
Allow the product to air dry. The purity can be assessed by TLC and melting point, and further purification can be done by recrystallization or column chromatography if necessary.[1]
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
troubleshooting failed reactions involving 4-Bromo-1,3-thiazole-2-carboxylic acid
Welcome to the technical support center for 4-Bromo-1,3-thiazole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common synthetic transformations involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound?
This compound is a heterocyclic compound with the molecular formula C₄H₂BrNO₂S.[1] It serves as a valuable intermediate in medicinal chemistry and materials science. Below is a summary of its key properties:
| Property | Value |
| Molecular Weight | 208.04 g/mol |
| CAS Number | 88982-82-5 |
| Appearance | Solid |
| SMILES | C1=C(N=C(S1)C(=O)O)Br |
Q2: What are the main safety concerns when handling this compound?
This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Q3: In which common organic solvents is this compound soluble?
While specific solubility data is not extensively published, heterocyclic carboxylic acids like this one are generally soluble in polar aprotic solvents such as N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and to a lesser extent, in alcohols like methanol and ethanol. Solubility should be experimentally determined for your specific reaction conditions.
Troubleshooting Failed Reactions
This section provides troubleshooting guides for common reactions where this compound is used as a starting material.
Amide Coupling Reactions
Amide bond formation is a crucial transformation for this compound. Below are common issues and their solutions.
Q4: My amide coupling reaction with this compound is giving low to no yield. What are the possible causes?
Several factors can contribute to a failed amide coupling reaction. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Amide Coupling
Caption: A troubleshooting workflow for failed amide coupling reactions.
Possible Causes and Solutions:
-
Inefficient Carboxylic Acid Activation: The carboxylic acid needs to be activated for the amine to react.
-
Poor Quality of Reagents: The coupling reagents, amine, or solvent may be degraded or contain impurities.
-
Solution: Use freshly opened or purified reagents. Ensure solvents are anhydrous, as water can hydrolyze the activated acid.
-
-
Inappropriate Base: The choice and amount of base are critical.
-
Solution: A non-nucleophilic base like diisopropylethylamine (DIPEA) is commonly used with uronium-based coupling reagents like HATU.[2] Typically, 2-3 equivalents of base are sufficient.
-
-
Side Reactions: The amine can react with some coupling reagents to form a guanidinium by-product.
-
Solution: The order of addition is crucial. Pre-activating the carboxylic acid with the coupling reagent before adding the amine can minimize this side reaction.
-
Representative Amide Coupling Conditions:
| Coupling Reagent | Base (equivalents) | Solvent | Temperature | Typical Yield |
| HATU (1.2 eq) | DIPEA (2.5 eq) | DMF | Room Temp | 70-90% |
| EDC (1.5 eq) / HOBt (1.5 eq) | DIPEA (2.5 eq) | DCM | Room Temp | 60-80% |
| SOCl₂ (1.2 eq) then Amine | Pyridine (2.0 eq) | DCM | 0 °C to RT | 50-70% |
Experimental Protocol: Amide Coupling using HATU
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.[2]
-
Work-up: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with saturated aqueous lithium chloride solution (to remove DMF), followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Esterification Reactions
Fischer-Speier esterification is a common method for converting the carboxylic acid to an ester.
Q5: My Fischer esterification of this compound is resulting in a low yield. How can I improve it?
Low yields in Fischer esterification are often due to the reversible nature of the reaction.[4][5]
Troubleshooting Logic for Fischer Esterification
Caption: Troubleshooting logic for low-yielding Fischer esterification.
Possible Causes and Solutions:
-
Equilibrium Limitation: The reaction has reached equilibrium with significant amounts of starting material remaining.
-
Solution: Use a large excess of the alcohol, which can also serve as the solvent.[4] Alternatively, remove water as it is formed using a Dean-Stark apparatus.
-
-
Insufficient Catalyst: The amount of acid catalyst may be too low.
-
Solution: Increase the amount of the acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
-
Side Reaction - Decarboxylation: Thiazole carboxylic acids can be susceptible to decarboxylation at elevated temperatures.[6][7]
-
Solution: If decarboxylation is observed (e.g., by LC-MS analysis of byproducts), consider running the reaction at a lower temperature for a longer duration.
-
Representative Esterification Conditions:
| Alcohol | Catalyst | Conditions | Typical Yield |
| Methanol (solvent) | H₂SO₄ (cat.) | Reflux, 12h | 80-95% |
| Ethanol (solvent) | p-TsOH (cat.) | Reflux, 18h | 75-90% |
| n-Butanol (5 eq) | H₂SO₄ (cat.) | Toluene, Dean-Stark, Reflux, 24h | 70-85% |
Experimental Protocol: Fischer Esterification
-
Setup: Dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, 20-50 eq).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be further purified by column chromatography if necessary.
Suzuki Cross-Coupling Reactions
The bromine atom on the thiazole ring is amenable to palladium-catalyzed cross-coupling reactions.
Q6: I am experiencing low yields or no reaction in the Suzuki coupling of this compound (or its ester derivative). What should I investigate?
Successful Suzuki coupling of heteroaryl bromides depends heavily on the choice of catalyst, base, and reaction conditions.
Troubleshooting Suzuki Coupling
Caption: A workflow for troubleshooting failed Suzuki coupling reactions.
Possible Causes and Solutions:
-
Suboptimal Catalyst System: The chosen palladium catalyst and ligand may not be active enough for this specific substrate.
-
Solution: Screen different palladium catalysts and ligands. Pd(dppf)Cl₂ is often a good starting point for heteroaryl couplings.[8] For more challenging substrates, consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos).
-
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for the efficiency of the transmetalation step.
-
Solution: A common system is K₂CO₃ in a mixture of an organic solvent and water (e.g., dioxane/water or toluene/water).[9] For less reactive systems, a stronger base like Cs₂CO₃ or K₃PO₄ may be required.
-
-
Catalyst Deactivation: Palladium(0) catalysts are sensitive to oxygen.
-
Solution: Ensure that the solvent and reaction mixture are thoroughly degassed (e.g., by bubbling with argon or nitrogen, or by freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas throughout the reaction.
-
-
Interference from the Carboxylic Acid: The free carboxylic acid can potentially interfere with the basic conditions of the reaction.
-
Solution: It is often advantageous to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the Suzuki coupling.
-
Representative Suzuki Coupling Conditions (using the corresponding ester):
| Aryl Boronic Acid | Catalyst (mol%) | Base (equivalents) | Solvent | Temperature | Typical Yield |
| Phenylboronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ (2.0 eq) | Dioxane/H₂O (4:1) | 90 °C | 75-90% |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | Na₂CO₃ (2.0 eq) | Toluene/EtOH/H₂O (4:1:1) | 100 °C | 70-85% |
| 3-Pyridylboronic acid | Pd₂(dba)₃ (2%) / SPhos (4%) | K₃PO₄ (3.0 eq) | Toluene/H₂O (10:1) | 110 °C | 65-80% |
Experimental Protocol: Suzuki Coupling of the Methyl Ester Derivative
-
Setup: To a dry reaction vessel, add the methyl ester of this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Under the inert atmosphere, add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) followed by the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 90-110 °C) and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Sonogashira Coupling Reactions
The Sonogashira coupling enables the formation of a C-C bond between the thiazole ring and a terminal alkyne.
Q7: My Sonogashira coupling reaction is failing. What are the common pitfalls?
The Sonogashira reaction is sensitive to reaction conditions, and several side reactions can occur.
Possible Causes and Solutions:
-
Catalyst System Issues: The palladium and copper catalysts may be inactive.
-
Solution: Use fresh, high-quality catalysts. Pd(PPh₃)₂Cl₂ and CuI is a common combination.[10]
-
-
Homocoupling of the Alkyne (Glaser Coupling): This is a major side reaction, especially in the presence of oxygen.[11]
-
Solution: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere. Copper-free Sonogashira protocols can also be employed to avoid this issue.[12]
-
-
Poor Base Selection: An appropriate amine base is required.
-
Solution: Triethylamine (Et₃N) or diisopropylamine (DIPA) are commonly used as both the base and sometimes as a co-solvent.[10]
-
-
Low Reactivity of the Aryl Bromide: Electron-deficient aryl bromides can be less reactive.
-
Solution: Increasing the reaction temperature or using a more active catalyst system with specialized ligands may be necessary.
-
Representative Sonogashira Coupling Conditions (using the corresponding ester):
| Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temperature | Typical Yield |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3%) | CuI (5%) | Et₃N | THF | 60 °C | 70-85% |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5%) | CuI (10%) | DIPA | Toluene | 80 °C | 65-80% |
| 1-Hexyne | Pd(OAc)₂ (2%) / XPhos (4%) | None (Cu-free) | Cs₂CO₃ | Dioxane | 100 °C | 60-75% |
Experimental Protocol: Sonogashira Coupling of the Methyl Ester Derivative
-
Setup: To a dry Schlenk flask, add the methyl ester of this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add the degassed solvent (e.g., THF), the amine base (e.g., Et₃N, 3.0 eq), and the terminal alkyne (1.2 eq) via syringe.
-
Reaction: Stir the reaction at the appropriate temperature (e.g., 60 °C) under an argon atmosphere. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction, filter through a pad of Celite to remove catalyst residues, and rinse with an organic solvent like ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
References
- 1. This compound | C4H2BrNO2S | CID 15122065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. hepatochem.com [hepatochem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ijnc.ir [ijnc.ir]
- 12. chem.libretexts.org [chem.libretexts.org]
stability issues of 4-Bromo-1,3-thiazole-2-carboxylic acid during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of 4-Bromo-1,3-thiazole-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[1] For optimal preservation, storage at 2-8°C is advised.[2][3] It is also crucial to protect the compound from light and moisture.
Q2: What are the potential signs of degradation of this compound?
A2: Degradation of this compound may be indicated by a change in its physical appearance, such as discoloration (e.g., from white/off-white to yellow or brown), or a change in its texture. A decrease in purity, as determined by analytical methods such as HPLC or NMR, is a definitive sign of degradation. The presence of new peaks in a chromatogram or new signals in an NMR spectrum would suggest the formation of degradation products.
Q3: What are the known incompatibilities of this compound?
A3: this compound should not be stored with or exposed to strong oxidizing agents, strong bases, or strong acids.[1] Exposure to excess heat and light should also be avoided, as these conditions can promote decomposition.[1][4]
Q4: What are the potential hazardous decomposition products?
A4: In the event of thermal decomposition, this compound can release hazardous gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen bromide (HBr).[1]
Troubleshooting Guide
Q1: I observed a new peak in the HPLC analysis of my stored this compound. What could this be?
A1: The appearance of a new peak in your HPLC chromatogram suggests that the compound has started to degrade. Based on the chemical structure, potential degradation pathways include decarboxylation (loss of CO2) or hydrolysis of the carboxylic acid group.[3][5][6] The new peak could correspond to 4-bromo-1,3-thiazole, the decarboxylated product. To confirm the identity of the degradation product, techniques such as LC-MS or NMR spectroscopy would be beneficial.
Q2: The color of my this compound has changed from white to a yellowish tint. Is it still usable?
A2: A color change is a common indicator of chemical degradation. While a slight change in color may not significantly impact every application, it is a strong sign that the purity of the compound has been compromised. We recommend re-analyzing the purity of the material using a quantitative method like HPLC or qNMR before proceeding with your experiments. If the purity is below your experimental requirements, it is advisable to use a fresh batch of the compound.
Q3: My compound shows poor solubility compared to a fresh batch. What could be the reason?
A3: A decrease in solubility can be a result of the formation of less soluble degradation products or polymerization. It is recommended to analyze the sample by techniques such as NMR or FT-IR to check for structural changes. If degradation is confirmed, the use of a fresh, high-purity sample is recommended for consistent experimental results.
Data Summary
| Parameter | Recommendation | Citation |
| Storage Temperature | 2-8°C | [2][3] |
| Storage Conditions | Tightly sealed container, dry, cool, well-ventilated, protected from light | [1] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong acids | [1] |
| Conditions to Avoid | Excess heat, light, moisture | [1][4] |
| Signs of Degradation | Discoloration, change in texture, decreased purity (new peaks in HPLC/NMR) | |
| Hazardous Decomposition | CO, CO2, NOx, SOx, HBr | [1] |
Experimental Protocols
Protocol for Stability Assessment of this compound by HPLC
Objective: To monitor the purity of this compound over time under specific storage conditions.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Standard Solution (Time Point 0):
-
Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) in a 10 mL volumetric flask.
-
Sonicate briefly if necessary to ensure complete dissolution.
-
This will be your stock solution. Prepare a working solution by diluting the stock solution to a final concentration of approximately 0.1 mg/mL.
-
-
HPLC Analysis:
-
Set up the HPLC system with the C18 column.
-
Equilibrate the column with the mobile phase. A typical starting mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.
-
Inject a known volume (e.g., 10 µL) of the freshly prepared working solution.
-
Run the HPLC method and record the chromatogram. The main peak corresponds to this compound.
-
Determine the purity of the initial sample by calculating the area percentage of the main peak. This is your Time Point 0 data.
-
-
Storage of Sample:
-
Store the solid sample of this compound under the desired conditions (e.g., 2-8°C, room temperature, exposed to light, etc.).
-
-
Time Point Analysis:
-
At regular intervals (e.g., 1 week, 1 month, 3 months), prepare a fresh working solution from the stored solid sample as described in step 1.
-
Analyze the solution by HPLC using the same method as for Time Point 0.
-
Record the chromatogram and calculate the purity of the compound.
-
Compare the purity at each time point to the initial purity at Time Point 0. Note the appearance of any new peaks, which would indicate degradation products.
-
-
Data Analysis:
-
Plot the purity of this compound as a function of time for each storage condition.
-
A significant decrease in the main peak area and the appearance of new peaks will indicate instability under the tested conditions.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
alternative synthetic routes to avoid low yield of 4-Bromo-1,3-thiazole-2-carboxylic acid
This technical support guide provides researchers, scientists, and drug development professionals with alternative synthetic routes to avoid low yields in the preparation of 4-Bromo-1,3-thiazole-2-carboxylic acid. It includes troubleshooting guides, detailed experimental protocols, and comparative data.
Frequently Asked Questions (FAQs)
Q1: We are experiencing low yields in our current synthesis of this compound. What are the most common causes and potential solutions?
A1: Low yields in the synthesis of this compound can stem from several factors, including incomplete reactions, side product formation, or difficulties in purification. Common issues include:
-
Moisture and Air Sensitivity: Organometallic intermediates, often used in these syntheses, are highly sensitive to moisture and atmospheric carbon dioxide. Ensuring strictly anhydrous and inert conditions is critical.
-
Suboptimal Temperature Control: The formation of the lithiated thiazole intermediate is typically performed at very low temperatures (-78 °C) to prevent side reactions and decomposition.
-
Reagent Quality: The purity of starting materials, particularly organolithium reagents like n-butyllithium, is crucial for achieving high yields.
-
Inefficient Carboxylation: The introduction of the carboxylic acid group via quenching with carbon dioxide can be inefficient if not performed correctly.
We recommend exploring alternative, higher-yielding synthetic routes, such as the direct carboxylation of 2,4-dibromothiazole.
Q2: What are the recommended alternative synthetic routes to this compound that offer higher yields?
A2: We recommend two primary alternative routes that have been reported to produce higher yields:
-
Carboxylation of 2,4-Dibromothiazole: This is a highly efficient method involving a selective lithium-halogen exchange at the more acidic C-2 position of 2,4-dibromothiazole, followed by carboxylation. This route has reported yields of up to 82%.[1]
-
Hantzsch Thiazole Synthesis: This is a classical and generally high-yielding method for constructing the thiazole ring itself.[2][3][4] While not a direct route to the final product, it allows for the construction of a substituted thiazole precursor that can be subsequently brominated and carboxylated. The versatility of the starting materials (α-haloketones and thioamides) allows for strategic introduction of the required functional groups.
Q3: Are there other less common but potentially viable synthetic strategies?
A3: Yes, another potential route involves the Sandmeyer reaction .[5][6] This method would typically start with a 2-amino-4-bromothiazole derivative. The amino group is converted to a diazonium salt, which is then displaced by a cyano group. Subsequent hydrolysis of the nitrile would yield the desired carboxylic acid. While a multi-step process, the Sandmeyer reaction can be very effective for introducing various functionalities onto a heterocyclic ring.[7]
Troubleshooting Guide: Carboxylation of 2,4-Dibromothiazole
Q: We are attempting the carboxylation of 2,4-dibromothiazole and are still observing low yields. What specific experimental parameters should we investigate?
A: If you are experiencing low yields with this method, consider the following troubleshooting steps:
| Issue | Potential Cause | Recommended Action |
| Low Conversion of Starting Material | Inactive n-butyllithium. | Titrate the n-butyllithium solution before use to determine its exact molarity. Use a fresh, unopened bottle if possible. |
| Insufficient reaction time for lithium-halogen exchange. | Extend the stirring time at -78 °C after the addition of n-butyllithium to ensure complete formation of the lithiated intermediate. | |
| Formation of Side Products | Reaction temperature is too high. | Maintain a strict temperature of -78 °C (dry ice/acetone bath) during the addition of n-butyllithium and for the subsequent stirring period. |
| Presence of moisture. | Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents. | |
| Low Yield After Workup | Inefficient carboxylation. | Use freshly crushed dry ice or bubble dry CO2 gas through the reaction mixture to ensure an excess of carbon dioxide for quenching. |
| Product loss during extraction. | Ensure the aqueous phase is sufficiently acidified (pH 2-3) to protonate the carboxylate, making it soluble in the organic extraction solvent (e.g., ethyl acetate).[1] Perform multiple extractions to maximize recovery. |
Comparative Data of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Reported Yield | Reference |
| Carboxylation | 2,4-Dibromothiazole | n-Butyllithium, Dry CO2 | 82% | [1] |
| Hantzsch Synthesis | α-Haloketone, Thioamide | Varies | Generally High | [2][3] |
| Sandmeyer Reaction | 2-Amino-4-bromothiazole derivative | NaNO2, CuCN, H+ | Varies | [5][6] |
Detailed Experimental Protocols
High-Yield Synthesis via Carboxylation of 2,4-Dibromothiazole
This protocol is adapted from a reported high-yield synthesis.[1]
Materials:
-
2,4-Dibromothiazole
-
Anhydrous diethyl ether
-
n-Butyllithium (2.5 M in hexanes)
-
Dry carbon dioxide (dry ice)
-
Deionized water
-
Dilute hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2,4-dibromothiazole (1.0 eq.) in anhydrous diethyl ether in a flame-dried, three-necked flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq.) dropwise, maintaining the internal temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour after the addition is complete.
-
Pour the reaction mixture onto an excess of crushed dry carbon dioxide.
-
Allow the mixture to warm gradually to room temperature.
-
Quench the reaction with deionized water.
-
Separate the aqueous phase and discard the ether phase.
-
Adjust the pH of the aqueous phase to 2-3 with dilute hydrochloric acid.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Visualized Synthetic Pathways and Workflows
Caption: Alternative synthetic routes to the target compound.
Caption: Troubleshooting workflow for the carboxylation reaction.
References
- 1. This compound | 88982-82-5 [chemicalbook.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. mdpi.com [mdpi.com]
- 4. synarchive.com [synarchive.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
dealing with regioisomers in the synthesis of substituted thiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to regioisomers in the synthesis of substituted thiazoles.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing substituted thiazoles, and what are the primary challenges?
A1: The Hantzsch thiazole synthesis is the most widely used method, involving the condensation of an α-haloketone with a thioamide.[1][2] While versatile, a primary challenge is controlling regioselectivity, which can lead to the formation of undesired regioisomers.[3] Other challenges include harsh reaction conditions, potentially low yields, and the use of toxic α-haloketones.[4][5]
Q2: What are the key factors that influence the formation of regioisomers in thiazole synthesis?
A2: The formation of regioisomers is primarily influenced by:
-
Reaction Conditions: Acidity, temperature, solvent, and the presence of a catalyst can significantly impact the regiochemical outcome. For instance, neutral conditions in the Hantzsch synthesis with N-monosubstituted thioureas typically yield 2-(N-substituted amino)thiazoles exclusively, while acidic conditions can lead to a mixture with 3-substituted 2-imino-2,3-dihydrothiazoles.[3]
-
Starting Materials: The electronic and steric properties of the substituents on both the α-haloketone and the thioamide play a crucial role in directing the cyclization.[6]
-
Reaction Mechanism: Different synthetic routes, such as the Hantzsch versus Cook-Heilbron synthesis, proceed through different intermediates, leading to distinct substitution patterns.
Q3: How can I distinguish between different thiazole regioisomers?
A3: Spectroscopic methods are essential for differentiating between regioisomers:
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools. The chemical shifts of the protons and carbons on the thiazole ring are highly sensitive to the positions of the substituents. For example, isomers can be distinguished by characteristic differences in their 5-H ¹H NMR signals.[3]
-
IR Spectroscopy: The vibrational frequencies of functional groups can differ between isomers. For instance, the C=O stretching frequency of trifluoroacetate derivatives of isomeric aminothiazoles shows characteristic differences.[3]
-
Mass Spectrometry: While isomers have the same mass, their fragmentation patterns under techniques like Electron Ionization (EI-MS) can sometimes be distinct.
-
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous structural confirmation.[7]
Troubleshooting Guides
Problem 1: My Hantzsch synthesis produced a mixture of 2,4- and 2,5-disubstituted thiazoles.
-
Possible Cause: The reaction conditions are not optimized for regioselectivity. The nature of the substituents on your starting materials may also favor the formation of multiple products.
-
Solution:
-
Modify Reaction Conditions:
-
Solvent and Temperature: Perform small-scale solvent screening to find the optimal medium for your specific substrates. Some reactions show improved selectivity at lower or higher temperatures.
-
Catalyst: The use of certain catalysts can favor the formation of one regioisomer over another. For example, microwave-assisted synthesis using a silica-supported tungstosilicic acid catalyst has been shown to be highly regioselective.[8]
-
-
Purification:
-
Column Chromatography: This is the most common method for separating regioisomers. Experiment with different solvent systems (e.g., varying polarity with ethyl acetate/hexanes or using toluene/ethyl acetate) to achieve separation on TLC before scaling up to a column.[9]
-
Recrystallization: If the isomers have different solubilities, fractional recrystallization can be an effective purification method.
-
Preparative HPLC: For difficult separations, preparative HPLC may be necessary.
-
-
Problem 2: I am trying to synthesize a 2,5-disubstituted thiazole, but the yield is very low.
-
Possible Cause: The traditional Hantzsch synthesis is often inefficient for preparing 2,5-disubstituted thiazoles due to the instability of the required α-haloaldehydes.[10]
-
Solution:
-
Alternative Synthetic Routes:
-
From N-Substituted α-Amino Acids: A mild, metal-free method involves the reaction of N-substituted α-amino acids with thionyl chloride and DBU, which has shown excellent yields for a broad range of 2,5-disubstituted thiazoles.[11][12][13][14]
-
From Terminal Alkynes: A sequential copper(I)-catalyzed cycloaddition and rhodium(II)-catalyzed reaction with thionoesters can produce 2,5-disubstituted thiazoles.[10][15]
-
-
Reactant Purity: Ensure the purity of your starting materials and use anhydrous solvents, as impurities and water can lead to side reactions and lower yields.[9]
-
Quantitative Data on Regioselective Thiazole Synthesis
The choice of synthetic methodology can significantly impact the yield and regioselectivity. Below is a comparison of different approaches for the synthesis of disubstituted thiazoles.
Table 1: Comparison of Synthetic Routes for 2,4-Disubstituted Thiazoles
| Synthetic Route | General Yields | Reaction Time | Key Advantages | Common Drawbacks |
| Conventional Hantzsch Synthesis | 70-95% | 2-24 hours | Well-established, broad substrate scope. | Requires elevated temperatures and long reaction times. |
| Microwave-Assisted Hantzsch | 85-98% | 5-30 minutes | Dramatically reduced reaction times, often higher yields. | Requires specialized microwave equipment. |
| Solvent-Free Hantzsch (Grinding) | 80-95% | 10-20 minutes | Environmentally friendly, simple workup.[16] | May not be suitable for all substrates. |
| Brønsted Acid-Catalyzed Cyclization | 60-85% | 8-12 hours | Utilizes α-diazoketones, avoiding lachrymatory α-haloketones.[17][18][19] | Yields can be moderate. |
Table 2: Influence of Reaction Conditions on Hantzsch Synthesis of Aminothiazoles [3]
| α-Haloketone | N-Substituted Thiourea | Conditions | Product(s) | Yield |
| Chloroacetone | N-Methylthiourea | Ethanol, Reflux | 2-(Methylamino)-4-methylthiazole | High (exclusive product) |
| Chloroacetone | N-Methylthiourea | 10M HCl-EtOH (1:2), 80°C, 20 min | 2-Imino-3,4-dimethyl-2,3-dihydrothiazole | 73% |
| Bromoacetophenone | N-Phenylthiourea | Ethanol, Reflux | 2-(Phenylamino)-4-phenylthiazole | High (exclusive product) |
| Bromoacetophenone | N-Phenylthiourea | Acidic Conditions | Mixture of 2-(phenylamino)-4-phenylthiazole and 3-phenyl-2-imino-4-phenyl-2,3-dihydrothiazole | Varies with acid |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 2,4-Disubstituted Thiazoles via Microwave-Assisted Hantzsch Reaction[8]
This protocol describes a one-pot, three-component synthesis of new Hantzsch thiazole derivatives.
Materials:
-
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)
-
Thiourea (1 mmol)
-
Substituted Benzaldehyde (1 mmol)
-
Silica supported tungstosilicic acid (SiW.SiO₂) (15 mol%)
-
Ethanol/Water (1:1, 5 mL)
Procedure:
-
Combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, the substituted benzaldehyde, and SiW.SiO₂ in a microwave reaction vessel.
-
Add the ethanol/water solvent mixture.
-
Subject the mixture to ultrasonic irradiation at room temperature for 1.5 to 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the solid product and wash with ethanol.
-
Dissolve the remaining solid in acetone and filter to remove the SiW.SiO₂ catalyst (which can be recovered and reused).
-
Evaporate the filtrate under vacuum and dry the resulting product in an oven at 60°C.
Protocol 2: Synthesis of 2,5-Disubstituted Thiazoles from N-Substituted α-Amino Acids[11]
This protocol details a mild, metal-free synthesis of 2,5-disubstituted thiazoles.
Materials:
-
N-Substituted α-amino acid (1.0 equiv)
-
Thionyl chloride (SOCl₂) (10.0 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 equiv)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the N-substituted α-amino acid in DCM, add SOCl₂ at room temperature and stir for the specified time.
-
Add DBU to the reaction mixture and continue stirring until the reaction is complete (monitor by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,5-disubstituted thiazole.
Visualizations
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Caption: Troubleshooting workflow for regioisomer formation.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. synarchive.com [synarchive.com]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
- 7. The regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles via the cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes, Sulfonyl Azides and Thionoesters [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Facile synthesis of 2,5-disubstituted thiazoles from terminal alkynes, sulfonyl azides, and thionoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides [organic-chemistry.org]
- 18. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 4-Bromothiazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during cross-coupling reactions with 4-bromothiazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed with 4-bromothiazoles?
A1: The most common palladium-catalyzed cross-coupling reactions for the functionalization of 4-bromothiazoles are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[1][2]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.[3][4]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[5][6]
-
Heck Coupling: For the formation of C-C bonds with alkenes.[7]
Q2: Why is catalyst selection so critical for reactions with 4-bromothiazoles?
A2: Catalyst selection is crucial due to the specific electronic properties of the thiazole ring. The electron-rich nature of the thiazole can sometimes make the oxidative addition step of the catalytic cycle, the initial reaction of the palladium catalyst with the C-Br bond, a rate-limiting factor.[1] Furthermore, the nitrogen and sulfur atoms in the thiazole ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[8] The right combination of palladium precursor and ligand is necessary to achieve high efficiency and avoid side reactions.
Q3: What are the go-to palladium precursors for initial screening?
A3: For initial screening, common and versatile palladium precursors that generate the active Pd(0) species in situ include Pd(OAc)₂ (palladium(II) acetate) and Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)).[3] For improved reproducibility and efficiency, especially in more challenging reactions, well-defined, air-stable precatalysts that already incorporate a ligand, such as XPhos-Pd-G3 or SPhos-Pd-G2, are excellent choices.[3]
Q4: How do I choose the right ligand for my reaction?
A4: Ligand choice is highly dependent on the specific cross-coupling reaction and the substrates involved.
-
For Suzuki-Miyaura couplings, while simple phosphines like PPh₃ can be effective, bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, and RuPhos, or N-heterocyclic carbenes (NHCs), often provide superior results, especially with sterically hindered substrates.[1][3]
-
For Buchwald-Hartwig aminations, bulky, electron-rich biaryl phosphine ligands like XPhos, RuPhos, and BrettPhos are generally required to facilitate the crucial reductive elimination step to form the C-N bond.[3][4]
-
For Sonogashira couplings, phosphine ligands like PPh₃ are commonly used in conjunction with a copper(I) co-catalyst.[5][6]
-
For Heck couplings, a variety of phosphine ligands can be used, and the choice can influence the regioselectivity and efficiency of the reaction.[7][9]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Symptoms:
-
TLC or LC-MS analysis shows primarily unreacted starting material.
-
The reaction appears sluggish or does not proceed to completion.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inactive Catalyst | Ensure the palladium precursor and ligand are of high quality and have not degraded. For air-sensitive catalysts, use proper inert atmosphere techniques. Consider using a more active, well-defined precatalyst.[3] |
| Suboptimal Ligand | The chosen ligand may not be suitable for the specific transformation. Screen a panel of ligands, particularly bulky, electron-rich phosphines for Suzuki and Buchwald-Hartwig reactions.[1][3] |
| Incorrect Base | The base is critical for activating the coupling partner (e.g., boronic acid in Suzuki coupling).[10] Screen different bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. K₃PO₄ is often effective in challenging couplings.[1][10] For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LiHMDS may be necessary.[3] |
| Low Reaction Temperature | Many cross-coupling reactions require elevated temperatures (e.g., 80-110 °C in dioxane or toluene) to proceed at a reasonable rate.[1][10] |
| Poor Reagent Solubility | Ensure all reactants are soluble in the chosen solvent system.[11] For Suzuki couplings, solvent systems like dioxane/water or toluene/water are common.[1] In some cases, switching to a solvent like DMF may improve solubility.[11] |
| Oxygen Sensitivity | The active Pd(0) catalyst is sensitive to oxygen.[10] Thoroughly degas the solvent and reaction mixture using methods like argon/nitrogen bubbling or freeze-pump-thaw cycles.[10] |
Issue 2: Formation of Byproducts
Symptoms:
-
TLC or LC-MS analysis shows multiple spots in addition to the desired product and starting materials.
-
Common byproducts include debrominated starting material (protodebromination) or homocoupled products.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Protodebromination | This side reaction, where the bromine is replaced by a hydrogen, can be minimized by using anhydrous solvents and maintaining a strictly inert atmosphere.[10] |
| Homocoupling | Homocoupling of the starting materials can occur, especially at high temperatures or with certain catalyst systems. Careful selection of the ligand and optimization of reaction conditions can suppress this side reaction. |
| Protodeboronation (Suzuki) | Boronic acids can be unstable and undergo hydrolysis.[1] Using the corresponding boronate ester (e.g., pinacol boronate) can improve stability and reproducibility.[8] |
Catalyst and Condition Selection Tables
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of 4-Bromothiazoles
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | Good to Excellent | [1] |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane/H₂O | 100 | Good | [1][3] |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane/H₂O | Reflux | Moderate to Good | [2] |
| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 90 | Good | [2] |
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of 4-Bromothiazoles
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield | Reference |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | Good to Excellent | [3] |
| Pd(OAc)₂ | RuPhos | LiHMDS | Dioxane | 100 | Good to Excellent | [3] |
| XPhos-Pd-G3 | - | K₃PO₄ | t-Amyl alcohol | 110 | High | [3] |
Table 3: Recommended Catalyst Systems for Sonogashira Coupling of 4-Bromothiazoles
| Palladium Precursor | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | - | Et₃N | THF | RT to 60 | Good | [5][6] |
| Pd(PPh₃)₄ | CuI | - | i-Pr₂NH | DMF | 80 | Good | [5] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized method and may require optimization for specific substrates.[2]
-
Reaction Setup: To a dry round-bottom flask or microwave vial, add the 4-bromothiazole (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1), followed by the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a generalized method and should be performed under strictly anhydrous and inert conditions.
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 eq.). Handle the base in a glovebox if possible.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add the 4-bromothiazole (1.0 eq.) followed by the anhydrous, degassed solvent (e.g., toluene). Add the amine coupling partner (1.1 eq.) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visual Guides
Caption: Catalyst selection workflow for 4-bromothiazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Purity Validation of 4-Bromo-1,3-thiazole-2-carboxylic Acid by High-Performance Liquid Chromatography (HPLC)
This guide provides a comprehensive framework for the purity validation of 4-Bromo-1,3-thiazole-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. The purity of such compounds is critical, directly influencing the quality, safety, and efficacy of the final drug product. Herein, we present a detailed High-Performance Liquid Chromatography (HPLC) method for the assessment of this compound, comparing its performance against a commercially available, structurally related compound, 5-Bromothiazole-4-carboxylic acid. This guide is intended for researchers, scientists, and professionals in drug development, offering objective, data-driven insights.
Comparative Purity Analysis
A robust purity assessment relies on multiple analytical techniques to identify and quantify potential impurities. This multi-faceted approach provides a comprehensive purity profile of the synthesized compound. The following table summarizes the key analytical methods and presents a hypothetical comparison between a newly synthesized batch of this compound and a commercial standard of 5-Bromothiazole-4-carboxylic acid.
| Analytical Technique | Parameter | Synthesized this compound (Hypothetical Data) | Commercial 5-Bromothiazole-4-carboxylic Acid Standard |
| High-Performance Liquid Chromatography (HPLC) | Purity (Area %) | 99.2% | ≥98% |
| Retention Time | 6.8 min | 7.5 min | |
| Impurity Profile | Peak at 4.5 min (0.5%, Starting Material), Peak at 8.2 min (0.3%, Isomer) | Single major peak | |
| Mass Spectrometry (MS) | [M-H]⁻ ion m/z | 205.9 / 207.9 (Br isotope pattern) | 205.9 / 207.9 (Br isotope pattern) |
| Nuclear Magnetic Resonance (¹H NMR) | Chemical Shift (ppm) | δ 8.1 (s, 1H), δ 13.5 (br s, 1H). Consistent with structure. | Consistent with structure. |
| Impurity Signals | Minor peaks at δ 7.9. | No significant impurities detected. | |
| Melting Point (°C) | Melting Range | 185-187°C | 188-192°C |
Experimental Workflow
The following diagram illustrates the logical workflow for the validation of this compound purity by HPLC.
Caption: Workflow for HPLC purity validation.
Experimental Protocols
Objective: To determine the purity of the synthesized compound and identify the presence of any impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound (synthesized)
-
5-Bromothiazole-4-carboxylic acid (commercial reference standard)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) % A % B 0 90 10 15 10 90 20 10 90 21 90 10 | 25 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare a 1 mg/mL stock solution of the synthesized this compound and the commercial 5-Bromothiazole-4-carboxylic acid standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water).
-
Filter the sample and standard solutions through a 0.45 µm syringe filter.
-
Set up the HPLC system with the specified chromatographic conditions.
-
Inject the standard and sample solutions.
-
Analyze the resulting chromatograms to determine the area percentage of the main peak and any impurity peaks.
Objective: To confirm the molecular weight of the synthesized compound.
Instrumentation:
-
Mass spectrometer with an electrospray ionization (ESI) source.
Procedure:
-
Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent (e.g., methanol).
-
Infuse the sample solution directly into the mass spectrometer.
-
Acquire the mass spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻.
-
Compare the observed mass-to-charge ratio (m/z) with the theoretical value for this compound, considering the characteristic isotopic pattern of bromine.
Objective: To confirm the chemical structure of the synthesized compound and identify any proton-containing impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz).
Procedure:
-
Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Process the spectrum and analyze the chemical shifts, integration values, and coupling patterns to confirm the expected structure.
-
Examine the spectrum for any unexpected signals that may indicate the presence of impurities.
Forced Degradation Study
To establish the stability-indicating nature of the HPLC method, a forced degradation study should be performed. This involves subjecting the this compound to various stress conditions to induce degradation.
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
The stressed samples are then analyzed by the developed HPLC method to ensure that any degradation products are well-resolved from the main peak, demonstrating the method's specificity. The following diagram illustrates a hypothetical signaling pathway where a novel inhibitor derived from this class of compounds might act.
Caption: Hypothetical signaling pathway.
This comprehensive guide provides a robust starting point for the purity validation of this compound. The presented methodologies and comparative data underscore the importance of a multi-faceted analytical approach in ensuring the quality of pharmaceutical intermediates. Researchers are encouraged to adapt and further validate these methods based on their specific requirements and available instrumentation.
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Bromo-1,3-thiazole-2-carboxylic acid
This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectral data for 4-Bromo-1,3-thiazole-2-carboxylic acid and its structural isomers, 2-Bromo-1,3-thiazole-4-carboxylic acid and 2-Bromo-1,3-thiazole-5-carboxylic acid. This analysis is crucial for researchers, scientists, and professionals in drug development for unambiguous structural confirmation and purity assessment of these important heterocyclic compounds.
¹H and ¹³C NMR Spectral Data Comparison
The following table summarizes the experimental and predicted ¹H and ¹³C NMR spectral data for this compound and its isomers. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Compound | Nucleus | Chemical Shift (δ) (ppm) | Multiplicity | Solvent | Data Source |
| This compound | ¹H | 8.23 | Singlet | DMSO-d₆ | Experimental [1] |
| ¹³C | ~161 (C=O), ~145 (C2), ~125 (C4), ~120 (C5) | - | - | Predicted | |
| 2-Bromo-1,3-thiazole-4-carboxylic acid | ¹H | 8.45 | Singlet | DMSO-d₆ | Predicted |
| ¹³C | ~163 (C=O), ~138 (C2), ~148 (C4), ~128 (C5) | - | - | Predicted | |
| 2-Bromo-1,3-thiazole-5-carboxylic acid | ¹H | 8.10 | Singlet | DMSO-d₆ | Predicted |
| ¹³C | ~162 (C=O), ~140 (C2), ~130 (C4), ~145 (C5) | - | - | Predicted |
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound is outlined below.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a standard 5 mm NMR tube.
-
Internal Standard: If required for precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans.
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, or more, depending on the sample concentration.
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the chemical shift axis using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integration: For ¹H NMR, integrate the signals to determine the relative proton ratios.
Visualizations
NMR Analysis Workflow
The following diagram illustrates the general workflow for NMR analysis, from sample preparation to final spectral interpretation.
Caption: A flowchart of the NMR experimental workflow.
Structural Comparison and NMR Signals
This diagram shows the structure of this compound and highlights the key nuclei for NMR analysis.
Caption: Structure and key NMR assignments for the target molecule.
References
A Comparative Guide to the Synthetic Routes of 4-Bromo-1,3-thiazole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
4-Bromo-1,3-thiazole-2-carboxylic acid is a valuable building block in medicinal chemistry, utilized in the synthesis of various pharmaceutical compounds. The efficient and cost-effective synthesis of this intermediate is crucial for drug discovery and development programs. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering a detailed examination of their respective methodologies, quantitative data, and experimental protocols.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Lithiation and Carboxylation of 2,4-Dibromothiazole | Route 2: Multi-step Synthesis via Hantzsch Reaction and Sandmeyer Reaction |
| Starting Material | 2,4-Dibromothiazole | Thiourea and a suitable α-halocarbonyl compound |
| Key Reactions | Directed ortho-metalation (lithiation), Carboxylation | Hantzsch thiazole synthesis, Sandmeyer reaction, Lithiation, Carboxylation |
| Number of Steps | 1 | 3+ |
| Overall Yield | 82%[1] | Variable, dependent on yields of individual steps |
| Reagents & Conditions | n-Butyllithium, Dry Ice (solid CO2), -78°C | Thiourea, α-halocarbonyl, NaNO2, CuBr, n-BuLi, Dry Ice |
| Advantages | High yield, single step, well-documented | Utilizes readily available and cheaper starting materials |
| Disadvantages | Requires a more complex starting material, cryogenic conditions | Multi-step process, potentially lower overall yield, involves diazotization |
Visualizing the Synthetic Pathways
The logical flow of the two synthetic strategies is depicted below.
References
A Comparative Guide to the Biological Activity of 4-Bromo-1,3-thiazole-2-carboxylic acid and Other Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative overview of the reported biological activities of 4-Bromo-1,3-thiazole-2-carboxylic acid and other key thiazole derivatives, with a focus on antimicrobial, anticancer, and enzyme inhibitory properties. The information is supported by available experimental data to aid in research and development efforts.
Overview of this compound
Direct experimental data on the specific biological activities of this compound is limited in publicly available literature. Its primary characterization is centered around its chemical and physical properties. However, the presence of the bromo-thiazole-carboxylic acid moiety suggests potential for various biological interactions, as halogenated thiazoles and thiazole carboxylic acids have demonstrated significant bioactivities. The bromine atom can enhance lipophilicity and act as a key interaction point with biological targets, while the carboxylic acid group can participate in hydrogen bonding and salt bridge formations.
Comparative Biological Activities of Thiazole Derivatives
To provide a framework for the potential of this compound, this section details the experimentally determined biological activities of structurally related and other significant thiazole derivatives.
Antimicrobial Activity
Thiazole derivatives are well-established as potent antimicrobial agents, effective against a range of bacteria and fungi. The mechanism of action often involves the disruption of cellular processes essential for microbial survival.
Table 1: Comparative Antimicrobial Activity of Thiazole Derivatives
| Compound/Derivative Class | Target Organism(s) | Activity Metric (MIC/IC50) | Reference |
| 2-(2-Hydrazinyl)thiazole Derivatives | Staphylococcus aureus, Escherichia coli | Good microbial inhibition at 1 µM | [1] |
| 4-(4-Bromophenyl)-thiazol-2-amine Derivatives | Gram-positive and Gram-negative bacteria, Fungi | Comparable to norfloxacin and fluconazole | [2] |
| 4-Substituted 2-(2,3,5-trichlorophenyl)-1,3-thiazoles | Various bacteria and fungi | Best activity with 4-(methylthio)phenyl, salicylamide, N-methylpiperazine, or 4,6-dimethyl-2-mercaptopyrimidine residues | [3] |
| Benzo[d]thiazole Derivatives | Staphylococcus aureus (MRSA), Escherichia coli, Aspergillus niger | MIC: 50–75 μg/mL | [4] |
| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid Derivatives | Gram-positive bacteria | MIC: 1.95–15.62 µg/mL | [5] |
Anticancer Activity
The thiazole ring is a key pharmacophore in several anticancer drugs, including the FDA-approved Dasatinib and Tiazofurin.[6] Thiazole derivatives exert their anticancer effects through various mechanisms, such as kinase inhibition, induction of apoptosis, and cell cycle arrest.
Table 2: Comparative Anticancer Activity of Thiazole Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Activity Metric (IC50) | Reference |
| (Z)-4-fluoro-N-(4-phenyl-3-(p-tolyl)thiazol-2(3H)-ylidene)aniline | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | [7] |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | MCF-7 (Breast), HepG2 (Liver) | Compound with bromide substitution (4b) showed moderate activity (IC50: 31.5 ± 1.91 μM on MCF-7) | [8] |
| 4-(4-Bromophenyl)-thiazol-2-amine Derivatives | MCF-7 (Breast) | Compound p2 was the most active | [2] |
| 2-[1-(2-(4-(4-Bromophenyl)thiazol-2-yl)hydrazineylidene)ethyl]-phenol | MCF-7 (Breast) | 13.66 µM | [9] |
| Ciprofloxacin-based 1,3,4-Thiadiazole Derivatives | MCF-7 (Breast), A549 (Lung), SKOV-3 (Ovarian) | IC50 values in the range of 3.26–15.7 µM against MCF-7 | [10] |
Enzyme Inhibition
Thiazole derivatives have been investigated as inhibitors of various enzymes implicated in disease pathogenesis. Their ability to interact with active sites makes them attractive candidates for designing targeted therapies.
Table 3: Comparative Enzyme Inhibitory Activity of Thiazole Derivatives
| Compound/Derivative Class | Target Enzyme | Activity Metric (IC50/Kᵢ) | Reference |
| 2-Aminothiazole-4-carboxylic Acids | Metallo-β-lactamases (MBLs) | Potent activity against B1, B2, and B3 MBLs | [11] |
| N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives | Alkaline Phosphatase | Good inhibitory potential | [12] |
| Thiazole/Thiadiazole Carboxamides | c-Met kinase | Potential inhibitors | [13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key biological assays mentioned in the literature.
Antimicrobial Susceptibility Testing (Turbidimetric Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight at 37°C (for bacteria) or 28°C (for fungi). The culture is then diluted to achieve a standard cell density (e.g., 0.5 McFarland standard).
-
Preparation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are then made in the appropriate growth medium.
-
Incubation: The diluted inoculum is added to each well of a microtiter plate containing the serially diluted compounds. Control wells (medium only, medium with inoculum, and medium with a standard antibiotic) are also included.
-
Data Analysis: The plates are incubated for 18-24 hours. The turbidity of each well is measured using a microplate reader. The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[2]
In Vitro Anticancer Activity (Sulforhodamine B - SRB Assay)
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7) are grown in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
Cell Fixation and Staining: After incubation, the cells are fixed with trichloroacetic acid and stained with a 0.4% (w/v) solution of Sulforhodamine B in 1% acetic acid.
-
Data Analysis: The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution. The absorbance is measured at a specific wavelength (e.g., 515 nm). The percentage of cell growth inhibition is calculated, and the IC50 value (the concentration required to inhibit 50% of cell growth) is determined.[2]
Visualizing Methodologies and Pathways
Diagrams are essential for illustrating complex processes and relationships in biological research.
Caption: General workflow for the synthesis and biological evaluation of novel thiazole derivatives.
Conclusion
While specific biological activity data for this compound remains to be extensively reported, the broader family of thiazole derivatives demonstrates significant potential in antimicrobial, anticancer, and enzyme inhibitory applications. The presence of a bromine atom and a carboxylic acid moiety in the target compound suggests that it is a promising candidate for further investigation. The comparative data presented in this guide, along with the outlined experimental protocols, provide a valuable resource for researchers aiming to explore the therapeutic potential of novel thiazole-based compounds. Future studies focusing on the synthesis and comprehensive biological evaluation of this compound and its analogues are warranted to elucidate its specific activities and mechanisms of action. its analogues are warranted to elucidate its specific activities and mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic comparison of 4-Bromo-1,3-thiazole-2-carboxylic acid with its methyl ester
A detailed comparative analysis of the spectroscopic properties of 4-Bromo-1,3-thiazole-2-carboxylic acid and its methyl ester, providing researchers in drug development and chemical synthesis with key data for characterization and differentiation.
This guide presents a comprehensive spectroscopic comparison of this compound and its corresponding methyl ester, methyl 4-bromo-1,3-thiazole-2-carboxylate. The differentiation of these two compounds is crucial for monitoring reaction progress, confirming product identity, and ensuring purity in synthetic chemistry and drug discovery pipelines. This report outlines the key differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
Spectroscopic Data Comparison
The esterification of the carboxylic acid to its methyl ester introduces a methyl group, leading to distinct and predictable changes in the spectroscopic signatures of the molecule. These differences are summarized in the tables below.
| Spectroscopic Data of this compound | |
| Technique | Observed Data |
| ¹H NMR (DMSO-d₆) | δ 8.23 (s, 1H)[1] |
| ¹³C NMR | No experimental data found. Predicted shifts: C2 (~162 ppm), C4 (~120 ppm), C5 (~125 ppm), C=O (~170 ppm). |
| IR | No experimental data found. Expected peaks (cm⁻¹): ~3000 (broad, O-H), ~1700 (C=O), ~1300 (C-O). |
| Mass Spec. (Exact Mass) | 206.89896 Da[2] |
| Spectroscopic Data of Methyl 4-bromo-1,3-thiazole-2-carboxylate | |
| Technique | Observed/Expected Data |
| ¹H NMR | No experimental data found. Expected peaks: ~δ 8.3 (s, 1H, thiazole-H), ~δ 3.9 (s, 3H, OCH₃). |
| ¹³C NMR | No experimental data found. Predicted shifts: C2 (~161 ppm), C4 (~121 ppm), C5 (~126 ppm), C=O (~165 ppm), OCH₃ (~53 ppm). |
| IR | No experimental data found. Expected peaks (cm⁻¹): ~3100 (aromatic C-H), ~1730 (C=O, ester), ~1250 (C-O). |
| Mass Spec. (Exact Mass) | 220.91461 Da[3] |
Experimental Protocols
Synthesis of this compound[1]
To a solution of 2,4-dibromothiazole (50 g, 207 mmol) in anhydrous ether (1000 ml), n-butyllithium (90 ml, 2.5 M) was added dropwise at -78 °C. The mixture was stirred for 1 hour at this temperature. Subsequently, the reaction mixture was poured into dry carbon dioxide and allowed to warm to room temperature. The reaction was quenched with deionized water (100 ml). The aqueous phase was acidified to pH 2-3 with dilute hydrochloric acid and extracted with ethyl acetate. The combined organic phases were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product.
Synthesis of Methyl 4-bromo-1,3-thiazole-2-carboxylate
Standard Esterification Procedure (Fisher Esterification): this compound is dissolved in an excess of methanol. A catalytic amount of a strong acid, such as sulfuric acid, is added. The mixture is then heated under reflux for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the excess methanol is removed under reduced pressure. The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the methyl ester.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) for the carboxylic acid and would typically be dissolved in deuterated chloroform (CDCl₃) for the methyl ester. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FT-IR) spectrometer. Samples were analyzed as KBr pellets or as a thin film.
-
Mass Spectrometry: High-resolution mass spectra (HRMS) were acquired using an electrospray ionization (ESI) source in positive or negative ion mode.
Visualizing the Comparison Workflow
The logical flow for the spectroscopic comparison of the carboxylic acid and its methyl ester is depicted in the following diagram.
Caption: Workflow for the synthesis and comparative spectroscopic analysis.
Interpretation of Spectroscopic Differences
-
¹H NMR: The most telling difference in the ¹H NMR spectra is the disappearance of the broad singlet corresponding to the acidic proton of the carboxylic acid group and the appearance of a new singlet around 3.9 ppm, integrating to three protons, which is characteristic of the methyl ester group. The chemical shift of the proton on the thiazole ring (H5) is expected to be similar in both compounds but may experience a slight downfield shift upon esterification.
-
¹³C NMR: In the ¹³C NMR spectrum, the carbon of the carbonyl group in the ester is expected to appear slightly upfield compared to the carboxylic acid. A new peak around 53 ppm will be present for the methoxy carbon of the ester.
-
IR Spectroscopy: The IR spectrum of the carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is absent in the spectrum of the methyl ester. Furthermore, the C=O stretching frequency of the carboxylic acid (around 1700 cm⁻¹) will shift to a higher wavenumber (around 1730 cm⁻¹) for the ester.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum of the methyl ester will be 14 mass units (the mass of a CH₂ group minus two hydrogens, plus two hydrogens from the original -OH) higher than that of the carboxylic acid, reflecting the replacement of a proton with a methyl group. The fragmentation patterns will also differ, with the ester potentially showing a characteristic loss of the methoxy group (-OCH₃).
References
A Comparative Analysis of the Reactivity of 4-Bromothiazole and 5-Bromothiazole
A comprehensive guide for researchers, scientists, and drug development professionals on the differential reactivity of 4-bromothiazole and 5-bromothiazole in key organic transformations. This report details their behavior in cross-coupling reactions, nucleophilic aromatic substitution, and halogen-metal exchange, supported by experimental data and theoretical insights.
The positional isomerism of the bromine atom on the thiazole ring significantly influences the reactivity of 4-bromothiazole and 5-bromothiazole. Understanding these differences is crucial for the strategic design of synthetic routes in medicinal chemistry and materials science, where thiazole moieties are prevalent. This guide provides a comparative analysis of their reactivity, drawing upon experimental data and theoretical principles to inform substrate choice and reaction optimization.
Executive Summary of Reactivity Profiles
| Reaction Type | 4-Bromothiazole | 5-Bromothiazole | Key Differentiating Factors |
| Palladium-Catalyzed Cross-Coupling | Generally less reactive. | Generally more reactive, affording higher yields under similar conditions. | Higher electron density at C5 and greater steric hindrance around C4. |
| Nucleophilic Aromatic Substitution (SNAr) | More susceptible to SNAr at the C4 position. | Less reactive towards traditional SNAr. | The C4 position is more electron-deficient. |
| Halogen-Metal Exchange | Slower exchange rate. | Faster and more common exchange. | Higher acidity of H5 proton in 5-bromothiazole facilitates lithiation. |
Theoretical Basis for Reactivity Differences: Electron Density and Acidity
The observed differences in reactivity can be attributed to the distinct electronic environments of the C4 and C5 positions in the thiazole ring.
Electron Density: Computational studies indicate that the C5 position of the thiazole ring is more electron-rich than the C4 position. This is due to the combined electron-withdrawing effects of the nitrogen and sulfur atoms, which are more pronounced at the C2 and C4 positions. Consequently, the C5 position is more susceptible to electrophilic attack and oxidative addition in palladium-catalyzed cross-coupling reactions. Conversely, the more electron-deficient C4 position is a better site for nucleophilic aromatic substitution.
Comparative Reactivity in Key Transformations
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are fundamental for C-C and C-N bond formation. In these reactions, 5-bromothiazole generally exhibits higher reactivity and provides better yields compared to 4-bromothiazole under similar conditions.
Suzuki-Miyaura Coupling:
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 4-Bromothiazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Moderate |
| 5-Bromothiazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Good to Excellent |
Note: The yields are qualitative summaries based on literature. Specific yields vary depending on the exact reaction conditions and substrates.
The higher reactivity of 5-bromothiazole is attributed to the more facile oxidative addition of the C5-Br bond to the palladium(0) catalyst, driven by the higher electron density at this position.
Buchwald-Hartwig Amination:
Similar trends are observed in C-N cross-coupling reactions. 5-Bromothiazoles have been successfully coupled with various amines using palladium catalysts, often with good yields.[3] While data for direct comparison with 4-bromothiazole is sparse, the general principles of palladium-catalyzed cross-coupling suggest that 4-bromothiazole would be a more challenging substrate.
Nucleophilic Aromatic Substitution (SNAr)
In contrast to cross-coupling reactions, 4-bromothiazole is generally more reactive towards nucleophilic aromatic substitution. The electron-deficient nature of the C4 position makes it more susceptible to attack by nucleophiles.
For instance, the reaction with strong nucleophiles like thiols or alkoxides is expected to proceed more readily with 4-bromothiazole. However, it is important to note that the thiazole ring is not highly activated towards SNAr compared to other heteroaromatic systems, and forcing conditions may be required.
Halogen-Metal Exchange
Halogen-metal exchange is a powerful tool for the functionalization of halothiazoles, creating nucleophilic organometallic species that can react with various electrophiles. 5-Bromothiazole undergoes halogen-metal exchange, typically with organolithium reagents like n-butyllithium, more readily than 4-bromothiazole.
This difference is primarily due to the greater acidity of the proton at the C5 position in the parent thiazole, leading to a more stable lithiated intermediate. The resulting 5-lithiothiazole is a versatile intermediate for introducing a wide range of functional groups at the C5 position. Lithiation of 4-bromothiazole is also possible but often requires stronger bases or more forcing conditions.
Experimental Protocols
Detailed experimental protocols for key reactions are provided below as a starting point for optimization.
General Procedure for Suzuki-Miyaura Coupling
DOT Script:
Caption: General workflow for the Suzuki-Miyaura coupling of bromothiazoles.
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., Argon), add the bromothiazole (1.0 equiv), arylboronic acid (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).
-
Add the degassed solvent system (e.g., toluene and water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
DOT Script:
Caption: General workflow for the Buchwald-Hartwig amination of bromothiazoles.
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), ligand (e.g., XPhos, 0.04 equiv), and base (e.g., NaOtBu, 1.4 equiv) to a dry reaction vessel.
-
Add the bromothiazole (1.0 equiv) and the amine (1.2 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the vessel and heat the mixture to the desired temperature (typically 100 °C) with stirring for the required time (monitored by TLC or LC-MS).
-
After cooling, dilute the mixture with a suitable organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.[4]
General Procedure for Halogen-Metal Exchange (Lithiation)
DOT Script:
Caption: General workflow for halogen-metal exchange of bromothiazoles.
Procedure:
-
To a flame-dried flask under an inert atmosphere, dissolve the bromothiazole (1.0 equiv) in an anhydrous solvent (e.g., THF).
-
Cool the solution to a low temperature (typically -78 °C).
-
Slowly add the organolithium reagent (e.g., n-butyllithium, 1.1 equiv) dropwise.
-
Stir the mixture at the low temperature for a specified time to allow for the exchange to occur.
-
Quench the resulting lithiated species by adding an electrophile (e.g., an aldehyde, ketone, or CO₂).
-
Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain the crude product, which can be further purified by chromatography.
Conclusion
The reactivity of 4-bromothiazole and 5-bromothiazole is dictated by the electronic properties of the thiazole ring. 5-Bromothiazole is the preferred substrate for palladium-catalyzed cross-coupling reactions and halogen-metal exchange due to the higher electron density and greater stability of the resulting organometallic intermediate at the C5 position. In contrast, 4-bromothiazole is more susceptible to nucleophilic aromatic substitution at the more electron-deficient C4 position. A thorough understanding of these reactivity patterns is essential for the efficient synthesis of complex thiazole-containing molecules in drug discovery and materials science. This guide provides a foundational framework for researchers to make informed decisions in their synthetic endeavors.
References
A Comparative Guide to the Structure-Activity Relationship of 4-Bromo-1,3-thiazole-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The introduction of a bromine atom at the 4-position and a carboxamide group at the 2-position of the thiazole ring creates a versatile template for developing novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-bromo-1,3-thiazole-2-carboxylic acid derivatives, with a focus on their potential as enzyme inhibitors.
Comparative Analysis of Biological Activity
While a comprehensive SAR study on a homologous series of N-substituted 4-bromo-1,3-thiazole-2-carboxamides is not extensively documented in publicly available literature, valuable insights can be drawn from closely related structures, such as the thiazole/thiadiazole carboxamides investigated as c-Met kinase inhibitors. The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility, making it a key target in cancer therapy.
The following table summarizes the in vitro activity of a series of thiazole carboxamide derivatives against the c-Met kinase and various human cancer cell lines. Although the thiazole core in this series is not brominated, the data provides a strong foundation for understanding the impact of substitutions on the carboxamide nitrogen.
Table 1: In Vitro Biological Activity of Thiazole Carboxamide Derivatives as c-Met Inhibitors
| Compound ID | R Group (Substitution on Amide Nitrogen) | c-Met IC₅₀ (nM)[1] | A549 IC₅₀ (µM)[1] | HT-29 IC₅₀ (µM)[1] | MDA-MB-231 IC₅₀ (µM)[1] | MKN-45 IC₅₀ (µM)[1] |
| 51e | Phenyl | 34.48 | >10 | >10 | >10 | 5.12 |
| 51f | 4-Fluorophenyl | 29.05 | 7.34 | 8.45 | >10 | 3.86 |
| 51ak | 3-fluoro-4-(thieno[3,2-b]pyridin-7-yloxy)phenyl | 3.89 | 1.25 | 1.03 | 4.68 | 0.35 |
| 51al | 3-fluoro-4-(pyrazolo[1,5-a]pyridin-4-yloxy)phenyl | 5.23 | 2.16 | 1.84 | 6.27 | 0.41 |
| 51am | 3-fluoro-4-(1H-indazol-6-yloxy)phenyl | 2.54 | 0.83 | 0.68 | 3.94 | 0.27 |
| 51an | 4-(1H-indazol-6-yloxy)phenyl | 3.73 | 1.02 | 0.95 | 5.13 | 0.33 |
| Foretinib | (Reference Drug) | 1.96 | 0.52 | 0.47 | 2.15 | 0.18 |
Data extracted from a study on thiazole/thiadiazole carboxamide derivatives as c-Met kinase inhibitors. The core thiazole in this series is substituted at the 4-position with a methyl group and at the 5-position with a carboxamide, providing a valuable model for SAR analysis.[1]
Structure-Activity Relationship (SAR) Insights:
From the data presented, several key SAR trends can be elucidated for this class of thiazole carboxamides:
-
Substitution on the Amide Phenyl Ring is Crucial: Unsubstituted phenyl (51e) or simple halogen-substituted phenyl groups (51f) on the amide nitrogen result in moderate to low micromolar activity against cancer cell lines and nanomolar activity against the c-Met enzyme.
-
Complex Aromatic Systems Enhance Potency: The introduction of more complex, bicyclic heteroaromatic systems via an ether linkage dramatically increases both enzymatic and cellular potency. For instance, compounds with thienopyridine (51ak), pyrazolopyridine (51al), and indazole (51am, 51an) moieties exhibit significantly lower IC₅₀ values, approaching the potency of the reference drug, Foretinib.[1]
-
Fluorine Substitution: A fluorine atom on the phenyl ring of the amide substituent, particularly at the meta position relative to the amide linkage, appears to be beneficial for activity, as seen in the highly potent compounds 51ak, 51al, and 51am.[1]
While the specific impact of a bromine atom at the 4-position of the thiazole ring is not detailed in this series, it is a common substituent in bioactive molecules and is known to influence properties such as metabolic stability and binding affinity through halogen bonding. It is plausible that the 4-bromo substitution would further modulate the activity of these compounds.
Alternative Thiazole-Based Derivatives and Their Activities
To provide a broader context, it is useful to compare the potential of 4-bromo-1,3-thiazole-2-carboxamides with other classes of thiazole derivatives.
-
Antimicrobial Thiazoles: Various 2-amino-thiazole and 2-hydrazinyl-thiazole derivatives have demonstrated significant antibacterial and antifungal activities. For these compounds, the nature and substitution pattern on the aryl group at the 4-position of the thiazole ring play a critical role in determining the spectrum and potency of antimicrobial action.[2]
-
Anticancer Thiazoles: Besides c-Met inhibitors, thiazole derivatives have been developed as inhibitors of other kinases and as cytotoxic agents. For example, 2-(3'-indolyl)-N-arylthiazole-4-carboxamides have been identified as potent anticancer agents, with some derivatives inducing apoptosis in cancer cells.[3][4]
-
Enzyme Inhibitors: Thiazole derivatives have been explored as inhibitors of various enzymes. For instance, certain thiazole-containing compounds have shown inhibitory activity against carbonic anhydrase and alkaline phosphatase.[5][6]
The 4-bromo-1,3-thiazole-2-carboxamide scaffold represents a promising starting point for the development of novel inhibitors for a variety of biological targets. The amenability of the carboxamide nitrogen to substitution allows for the exploration of a wide chemical space to optimize potency and selectivity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are representative experimental protocols for the synthesis and biological evaluation of thiazole carboxamide derivatives.
Synthesis of this compound
A common route for the synthesis of the core scaffold, this compound, involves the following steps:
-
Lithiation of 2,4-Dibromothiazole: To a solution of 2,4-dibromothiazole in an anhydrous aprotic solvent such as diethyl ether or tetrahydrofuran, cooled to -78 °C, is added a solution of n-butyllithium dropwise. The reaction mixture is stirred at this temperature for approximately 1 hour.[7]
-
Carboxylation: The resulting lithium species is then quenched by pouring it over crushed dry ice (solid carbon dioxide). The reaction is allowed to warm to room temperature.[7]
-
Work-up and Isolation: The reaction mixture is quenched with water. The aqueous layer is separated, acidified to a pH of 2-3 with a dilute acid like hydrochloric acid, and then extracted with an organic solvent such as ethyl acetate. The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield this compound.[7]
General Synthesis of N-Substituted-4-bromo-1,3-thiazole-2-carboxamides
The synthesis of the final carboxamide derivatives is typically achieved through a standard amide coupling reaction:
-
Activation of the Carboxylic Acid: this compound is dissolved in a suitable solvent like dichloromethane or dimethylformamide. A coupling agent (e.g., HATU, HBTU, or EDCI/HOBt) and a non-nucleophilic base (e.g., diisopropylethylamine) are added, and the mixture is stirred for a short period to activate the carboxylic acid.
-
Amide Bond Formation: The desired primary or secondary amine is then added to the reaction mixture. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography.
-
Purification: The final product is isolated through standard work-up procedures, which may include aqueous washes and extraction, followed by purification using column chromatography or recrystallization.
In Vitro c-Met Kinase Assay
The inhibitory activity of the synthesized compounds against the c-Met kinase can be evaluated using a variety of commercially available assay kits, typically based on a fluorescence resonance energy transfer (FRET) or luminescence-based format. A general protocol is as follows:
-
Reaction Setup: The assay is performed in a microplate format. Each well contains the c-Met enzyme, a suitable substrate (e.g., a poly-Glu, Tyr peptide), and ATP in a kinase buffer.
-
Compound Addition: The test compounds, dissolved in DMSO, are added to the wells at various concentrations. A control with DMSO alone is also included.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 1-2 hours).
-
Detection: After incubation, a detection reagent is added that measures the amount of phosphorylated substrate or the remaining ATP. The signal is read using a suitable plate reader.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
The cytotoxic effect of the compounds on cancer cell lines is commonly assessed using the MTT assay:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a serum-containing medium) for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for a few hours, during which viable cells metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The absorbance values are used to calculate the percentage of cell viability, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Visualizations
General Synthetic Workflow
Caption: Workflow for the synthesis of target compounds.
Simplified c-Met Signaling Pathway
Caption: Inhibition of c-Met signaling by thiazole derivatives.
References
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(3′-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(3'-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound | 88982-82-5 [chemicalbook.com]
Comparative Assessment of a Novel 4-Bromo-1,3-thiazole-2-carboxylic Acid Derivative: "Compound X"
This guide provides a comparative analysis of a novel derivative, herein referred to as "Compound X," against established compounds in the 4-Bromo-1,3-thiazole-2-carboxylic acid series. The focus of this comparison is on the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immune evasion.
Comparative Data Analysis
The performance of Compound X was evaluated against known IDO1 inhibitors. The following tables summarize the physicochemical properties and in vitro biological activity.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP |
| Compound X | C₁₀H₆BrN₃O₂S | 316.14 | 2.1 |
| Epacadostat | C₁₁H₁₂F₃N₃O₃ | 291.23 | 1.8 |
| BMS-986205 | C₁₈H₁₉FN₆O₂ | 386.39 | 2.5 |
Table 2: In Vitro IDO1 Inhibitory Activity
| Compound | IC₅₀ (nM) in HeLa Cell-Based Assay | IC₅₀ (nM) in Enzymatic Assay |
| Compound X | 65 | 15 |
| Epacadostat | 50 | 10 |
| BMS-986205 | 7.8 | 1.1 |
Experimental Protocols
The data presented in this guide were obtained using the following standard experimental methodologies.
IDO1 Enzymatic Assay
A cell-free enzymatic assay was performed to determine the direct inhibitory effect on recombinant human IDO1.
-
Enzyme Preparation : Recombinant human IDO1 enzyme was expressed and purified.
-
Reaction Mixture : The reaction was initiated by adding L-Tryptophan to a buffer solution containing the IDO1 enzyme, methylene blue, ascorbic acid, and catalase.
-
Compound Incubation : Test compounds (Compound X, Epacadostat, BMS-986205) were pre-incubated with the enzyme for 15 minutes at room temperature.
-
Reaction Termination & Measurement : The reaction was stopped after 60 minutes by adding trichloroacetic acid. The mixture was then incubated at 65°C for 15 minutes to convert N-formylkynurenine to kynurenine. The concentration of kynurenine was measured by absorbance at 480 nm after the addition of Ehrlich's reagent.
-
IC₅₀ Calculation : IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.
HeLa Cell-Based IDO1 Assay
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.
-
Cell Culture : HeLa cells were seeded in 96-well plates and cultured overnight.
-
IDO1 Induction : IDO1 expression was induced by treating the cells with human interferon-gamma (IFN-γ) for 24 hours.
-
Compound Treatment : The culture medium was replaced with fresh medium containing various concentrations of the test compounds and L-Tryptophan.
-
Kynurenine Measurement : After 48 hours of incubation, an aliquot of the cell culture supernatant was collected. The kynurenine concentration was measured as described in the enzymatic assay protocol.
-
IC₅₀ Calculation : Cellular IC₅₀ values were determined from the dose-response curves.
Visualizations
The following diagrams illustrate the experimental workflow and a relevant biological pathway.
Caption: Workflow for In Vitro Evaluation of IDO1 Inhibitors.
Caption: IDO1 Pathway in Tumor Immune Evasion.
literature comparison of reported yields for 4-Bromo-1,3-thiazole-2-carboxylic acid synthesis
For researchers and professionals in the field of medicinal chemistry and drug development, the efficient synthesis of key heterocyclic intermediates is of paramount importance. 4-Bromo-1,3-thiazole-2-carboxylic acid is a valuable building block in the synthesis of various biologically active compounds. This guide provides a comparative analysis of reported synthetic methodologies for this target molecule, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflows.
Performance Comparison of Synthetic Routes
Two primary synthetic strategies for obtaining this compound have been identified in the literature. The first involves a lithium-halogen exchange on a dibrominated precursor followed by carboxylation, while the second employs a Sandmeyer-type reaction on an amino-thiazole derivative. The reported yields for these methods are summarized in the table below.
| Method | Starting Material | Key Reagents | Reported Yield (%) |
| Lithium-Halogen Exchange & Carboxylation | 2,4-Dibromothiazole | n-Butyllithium, Dry Carbon Dioxide | 82%[1] |
| Sandmeyer-Type Reaction & Hydrolysis | Ethyl 2-aminothiazole-4-carboxylate | Copper(II) bromide, tert-Butyl nitrite, Base | ~84% (for ester) |
The lithium-halogen exchange method offers a direct route to the desired carboxylic acid with a high reported yield of 82%.[1] The Sandmeyer-type reaction provides the corresponding ethyl ester in a comparable yield of 84%. The subsequent hydrolysis of the ester to the carboxylic acid is typically a high-yielding step, suggesting that the overall yield for the Sandmeyer route would be competitive. The choice between these methods may depend on the availability and cost of the starting materials, as well as the specific laboratory capabilities for handling organolithium reagents at low temperatures.
Experimental Protocols
Method 1: Lithium-Halogen Exchange and Carboxylation
This procedure starts from the commercially available 2,4-dibromothiazole.
Experimental Protocol:
-
A solution of 2,4-dibromothiazole (50 g, 207 mmol) in 1000 mL of anhydrous diethyl ether is cooled to -78 °C.[1]
-
n-Butyllithium (2.5 M in hexanes, 90 mL, 225 mmol) is added dropwise to the solution while maintaining the temperature at -78 °C.[1]
-
The reaction mixture is stirred at -78 °C for 1 hour.[1]
-
The solution is then poured into an excess of dry carbon dioxide (e.g., by pouring onto crushed dry ice).[1]
-
The reaction mixture is allowed to warm to room temperature.[1]
-
The reaction is quenched with 100 mL of deionized water. The ether phase is separated and discarded.[1]
-
The aqueous phase is acidified to a pH of 2-3 with dilute hydrochloric acid and then extracted with ethyl acetate.[1]
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.[1]
Method 2: Sandmeyer-Type Reaction and Saponification
This route begins with the readily available ethyl 2-aminothiazole-4-carboxylate. The first step is the synthesis of the corresponding bromo-ester, followed by hydrolysis.
Experimental Protocol for Ethyl 2-bromothiazole-4-carboxylate Synthesis:
-
To a solution of ethyl 2-aminothiazole-4-carboxylate (100 g, 581 mmol) and copper(II) bromide (195 g, 871 mmol) in 1000 mL of acetonitrile at 0 °C, tert-butyl nitrite (104 mL, 871 mmol) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction mixture is then diluted with ethyl acetate (1000 mL) and water (3000 mL), and the pH is adjusted to 2 with 1 N hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate (500 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from hexane to give ethyl 2-bromothiazole-4-carboxylate.
Experimental Protocol for Saponification:
The resulting ethyl 2-bromothiazole-4-carboxylate can be saponified to the target carboxylic acid using standard procedures, for example, by heating with an aqueous solution of a base such as sodium hydroxide or lithium hydroxide, followed by acidic workup.
Synthetic Workflow Diagrams
To visually represent the described synthetic pathways, the following diagrams were generated using the DOT language.
Caption: Workflow for Lithium-Halogen Exchange and Carboxylation.
Caption: Workflow for Sandmeyer-Type Reaction and Hydrolysis.
References
A Comparative Guide to the Synthesis of Brominated Thiazoles: A Performance Benchmark of a Novel Synthetic Method
For Researchers, Scientists, and Drug Development Professionals
The introduction of bromine atoms into the thiazole scaffold is a critical step in the synthesis of numerous pharmacologically active compounds. This guide provides an objective comparison of a new synthetic methodology for producing brominated thiazoles against established conventional methods. The performance of each method is benchmarked based on yield, reaction conditions, and substrate scope, supported by experimental data from peer-reviewed literature.
Performance Comparison of Synthetic Methods
The following table summarizes the key performance indicators for the new synthetic method alongside three conventional approaches for the synthesis of brominated thiazoles.
| Method Category | Specific Method | Key Reagents | General Reaction Conditions | Typical Yields | Notes |
| New Synthetic Method | Decarboxylative Bromination | Thiazole carboxylic acids, N-Bromosuccinimide (NBS) | Transition-metal-free, mild conditions | Very high yields[1] | Environmentally friendly, avoids harsh reagents.[1] |
| Conventional Method 1 | Hantzsch Synthesis followed by Bromination | α-Haloketones, Thiourea, Brominating agent (e.g., CuBr₂) | Two-step process: thiazole formation then bromination | Good to excellent (79-90% for Hantzsch step)[2] | A versatile and widely used method for substituted thiazoles. |
| Conventional Method 2 | Direct Electrophilic Bromination | Thiazole, Brominating agent (e.g., Br₂, NBS) | Can require harsh conditions (e.g., strong acid) | Variable, can be high (e.g., 75% with Br₂/acetic acid)[3] | Regioselectivity can be an issue depending on the substrate. |
| Conventional Method 3 | Sequential Bromination-Debromination | 2-Aminothiazole or 2,4-thiazolidinedione derivatives | Multi-step sequence involving bromination and selective debromination | Moderate to good (e.g., 60-67% for 4,5-dibromothiazole)[4] | Allows for the synthesis of the complete family of bromothiazoles.[4][5] |
Experimental Protocols
Detailed methodologies for the key synthetic approaches are provided below to allow for replication and comparison.
New Synthetic Method: Decarboxylative Bromination
This method offers a transition-metal-free route to brominated thiazoles from readily available thiazole carboxylic acids.
General Procedure: To a solution of the thiazole carboxylic acid in a suitable solvent, N-bromosuccinimide (NBS) is added. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The product is then isolated and purified using standard techniques such as extraction and column chromatography. This method has been reported to produce very high yields.[1]
Conventional Method 1: Hantzsch Synthesis followed by Bromination
This two-step approach first constructs the thiazole ring, which is subsequently brominated.
Step 1: Synthesis of 2-Amino-4-substituted-thiazole (Hantzsch Synthesis) An α-haloketone and thiourea are dissolved in a suitable solvent, such as ethanol, and the mixture is refluxed.[2][6][7][8] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is precipitated by neutralization, followed by filtration and washing. Yields for this step are typically in the range of 79-90%.[2]
Step 2: Bromination of the 2-Aminothiazole The synthesized 2-aminothiazole is dissolved in a solvent like acetonitrile, and a brominating agent such as copper(II) bromide is added. The reaction is stirred at room temperature. The brominated product is then isolated by extraction and purified by column chromatography.
Conventional Method 2: Direct Electrophilic Bromination
This method involves the direct bromination of a pre-existing thiazole ring.
General Procedure using Bromine in Acetic Acid: To a solution of the thiazole derivative in acetic acid, a solution of bromine in acetic acid is added dropwise at a controlled temperature (e.g., 0-30 °C).[3] The reaction is monitored by TLC. After completion, the reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography. A 75% yield has been reported for the synthesis of 2-amino-5-bromothiazole using this method.[3]
General Procedure using N-Bromosuccinimide (NBS): The thiazole substrate is dissolved in a suitable solvent, and NBS is added. The reaction may be carried out at room temperature or with heating, depending on the reactivity of the substrate.[9][10][11][12][13][14] Upon completion, the reaction is worked up by washing with an aqueous solution to remove succinimide, followed by extraction and purification of the brominated thiazole.
Conventional Method 3: Sequential Bromination-Debromination
This strategy allows for the synthesis of various brominated thiazole isomers through a series of bromination and selective debromination steps.
Example: Synthesis of 4,5-Dibromothiazole: This synthesis can start from 2,4,5-tribromothiazole. Treatment of the tribromothiazole with one equivalent of butyllithium in hexanes can lead to the formation of 4,5-dibromothiazole in yields of 60-67%.[4] This method relies on the "halogen dance" phenomenon for the selective removal of the bromine atom at the 2-position.[4][5]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the workflows for the discussed synthetic methods.
Caption: Decarboxylative Bromination Workflow.
Caption: Hantzsch Synthesis and Bromination Workflow.
Caption: Direct Electrophilic Bromination Workflow.
References
- 1. Thiazoles via Formal [4 + 1] of NaSH to (Z)-Bromoisocyanoalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 4-Bromo-1,3-thiazole-2-carboxylic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 4-Bromo-1,3-thiazole-2-carboxylic acid, ensuring operational safety and regulatory compliance.
Essential Safety and Disposal Information
This compound is a compound that requires careful handling due to its potential health hazards. Based on available safety data, it is classified as harmful if swallowed, and it can cause skin and serious eye irritation.[1] Inhalation of the dust may also lead to respiratory irritation.[1] Therefore, adherence to strict disposal protocols is necessary to mitigate risks to personnel and the environment.
Disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations. The primary recommended method of disposal is through an approved hazardous waste disposal facility.[2]
Key Disposal and Safety Data
| Parameter | Information | Source |
| Hazard Classifications | Acute toxicity (oral), Skin irritation, Serious eye irritation, Respiratory tract irritation | PubChem |
| Primary Disposal Route | Approved hazardous waste disposal plant | AK Scientific, Inc. |
| Waste Segregation | Segregate from non-halogenated waste | ETH Zürich |
| Spill Cleanup | Sweep up, shovel into suitable containers for disposal. Avoid dust formation. | Fisher Scientific |
| Contaminated Packaging | Dispose of as hazardous waste | AK Scientific, Inc. |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection, face protection | AK Scientific, Inc. |
Experimental Protocol for Disposal
The following procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting.
Materials:
-
Personal Protective Equipment (PPE): safety goggles, face shield, chemical-resistant gloves (e.g., nitrile), lab coat.
-
Chemical fume hood.
-
Sealable, labeled hazardous waste container (compatible with halogenated organic compounds).
-
Tools for solid transfer (e.g., spatula, scoop).
-
Waste manifest or tracking documents as required by your institution.
Procedure:
-
Preparation and PPE: Before handling the waste, ensure you are wearing the appropriate PPE. All operations should be conducted within a certified chemical fume hood to prevent inhalation of dust.
-
Waste Collection:
-
Carefully transfer the solid this compound waste into a designated and properly labeled hazardous waste container.
-
Minimize the generation of dust during transfer.
-
If dealing with a solution, do not mix with non-halogenated solvent waste.[3]
-
-
Container Management:
-
The waste container must be made of a material compatible with the chemical.
-
Securely seal the container lid.
-
Label the container clearly with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's environmental health and safety (EHS) office.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste.
-
If institutional policy allows for container rinsing, triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4][5]
-
Deface the original label on the rinsed container before disposal as regular trash, if permitted by your EHS.
-
-
Storage and Pickup:
-
Store the sealed hazardous waste container in a designated, secure area, away from incompatible materials.
-
Follow your institution's procedures for scheduling a hazardous waste pickup with the EHS office.
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 4-Bromo-1,3-thiazole-2-carboxylic acid
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 4-Bromo-1,3-thiazole-2-carboxylic acid. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and health risks. The following table summarizes the recommended protective equipment for handling this compound.[1]
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant | Protects against splashes and airborne particles.[2] |
| Face Shield | Worn over safety goggles | Recommended for handling large quantities or when there is a significant risk of splashing.[2] | |
| Hand Protection | Nitrile Gloves | Disposable, powder-free | Provides protection against incidental contact.[2] It is important to inspect gloves before use and follow the supplier's instructions regarding permeability and breakthrough time.[3] |
| Body Protection | Laboratory Coat | Long-sleeved | Protects skin and personal clothing from contamination.[2][3] |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95 or N100) | Required when handling powders or in poorly ventilated areas. | Prevents inhalation of dust or aerosols. |
Hazard Identification and First Aid
Signal Word: Warning[4]
Hazard Statements:
First Aid Procedures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[3]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[1][6][7]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing appropriate PPE.[2][6]
-
Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.[3][6]
-
Hygiene: Wash hands thoroughly after handling.[2] Contaminated clothing should be removed and washed before reuse.[8]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][7] Store away from incompatible materials.
Spill and Leak Procedures:
-
Containment: Prevent further leakage or spillage if it is safe to do so.[2][8]
-
Cleanup: For small spills, sweep up or absorb with inert material and place into a suitable, closed container for disposal.[2][3] Avoid creating dust.
-
Ventilation: Ensure adequate ventilation during cleanup.
-
Emergency Services: In case of a large spill, evacuate the area and contact emergency services.
Disposal Plan:
-
Classification: This waste is classified as hazardous.[3]
-
Procedure: Dispose of in accordance with local, state, and federal regulations.[3] Do not release into the environment.[3]
-
Containers: Use suitable, closed containers for disposal.[3] Contaminated packaging should also be treated as hazardous waste.[3]
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.ie [fishersci.ie]
- 4. This compound | C4H2BrNO2S | CID 15122065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 88982-82-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. aksci.com [aksci.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
